Product packaging for Efrotomycin(Cat. No.:CAS No. 56592-32-6)

Efrotomycin

Cat. No.: B607273
CAS No.: 56592-32-6
M. Wt: 1145.3 g/mol
InChI Key: ASOJLQIBBYOFDE-SBHXXGSWSA-N
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Description

from Streptomyces lactamdurans;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H88N2O20 B607273 Efrotomycin CAS No. 56592-32-6

Properties

IUPAC Name

(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H88N2O20/c1-15-17-19-27-39-58(8,9)53(80-56-45(67)50(74-13)49(35(7)76-56)79-57-51(75-14)44(66)48(73-12)34(6)77-57)52(68)59(71,81-39)36(16-2)54(69)60-29-23-22-25-32(4)46(72-11)33(5)47-43(65)42(64)38(78-47)26-21-18-20-24-31(3)41(63)40-37(62)28-30-61(10)55(40)70/h15,17-28,30,33-36,38-39,42-53,56-57,62,64-68,71H,16,29H2,1-14H3,(H,60,69)/b17-15-,20-18+,23-22+,26-21+,27-19+,31-24+,32-25+/t33-,34+,35-,36-,38-,39+,42+,43+,44-,45-,46-,47+,48+,49-,50+,51-,52-,53+,56+,57+,59-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOJLQIBBYOFDE-SBHXXGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)C)OC)O)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H88N2O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318259
Record name Efrotomycin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1145.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56592-32-6
Record name Efrotomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56592-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efrotomycin [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efrotomycin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFROTOMYCIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin of Efrotomycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efrotomycin is a member of the elfamycin family of antibiotics, a class of natural products known for their potent antimicrobial activity. First isolated from the bacterium Nocardia lactamdurans (formerly Streptomyces lactamdurans), this complex polyketide has garnered significant interest for its unique mechanism of action and potential applications in both veterinary and human medicine.[1][2] This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the microorganisms that produce it, its biosynthesis, and its mode of action. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support researchers and professionals in the field of drug development.

Discovery and Producing Organisms

This compound was first reported in 1976 as a new antibiotic isolated from the fermentation broth of Streptomyces lactamdurans.[2] This soil-dwelling actinomycete was later reclassified as Nocardia lactamdurans.[1][3][4] More recently, new congeners of this compound, designated efrotomycins A1-A4, have been isolated from a salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis DSM 45679, highlighting the expanding diversity of this compound producers.[5][6]

Physicochemical Properties of this compound and its Congeners

The chemical formula of this compound is C59H88N2O20. A summary of its key physicochemical properties is provided in the table below. While detailed physicochemical data for the newer congeners (A1-A4) is still emerging, some properties have been reported.

PropertyThis compoundThis compound A1This compound A2This compound A3This compound A4
Molecular Formula C59H88N2O20C58H86N2O19C58H86N2O19C58H86N2O20C58H86N2O20
Molecular Weight 1145.3 g/mol Not specifiedNot specifiedNot specifiedNot specified
Appearance Amorphous yellow powderYellow amorphous solidYellow amorphous solidYellowish amorphous solidYellowish amorphous solid
Solubility Soluble in methanol, ethanol, chloroform, methylene chloride, acetone, methylisobutyl ketone, and ethyl acetate. Insoluble in heptane and water.Not specifiedNot specifiedNot specifiedNot specified

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) for the construction of the macrocyclic core, followed by glycosylation events. A key and unique feature of its structure is a pyridone ring, the origin of which has been a subject of investigation.

Pyridone Ring Formation

Studies in Nocardia lactamdurans have shown that the pyridone ring of this compound is derived from the catabolism of uracil via the reductive pathway.[4] The end product of this pathway, β-alanine, is incorporated into the pyridone ring.[4]

G Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Reductive Pathway N_Carbamoyl_beta_alanine N-Carbamoyl-β-alanine Dihydrouracil->N_Carbamoyl_beta_alanine beta_Alanine β-Alanine N_Carbamoyl_beta_alanine->beta_Alanine Pyridone_Ring Pyridone Ring of this compound beta_Alanine->Pyridone_Ring Incorporation

Biosynthetic origin of the this compound pyridone ring.
Polyketide Backbone and Glycosylation

The large macrocyclic core of this compound is assembled by a modular polyketide synthase (PKS). Following the formation of the polyketide aglycone, aurodox, glycosylation occurs. This involves the enzymatic attachment of sugar moieties, which is a critical final step in the biosynthesis.[7]

This compound Biosynthetic Gene Cluster (efr BGC)

The genes responsible for this compound biosynthesis are organized in a biosynthetic gene cluster (BGC), designated as the efr BGC. The heterologous expression of the efr BGC from Amycolatopsis cihanbeyliensis in Streptomyces lividans has successfully led to the production of this compound B1.[5] Further studies have identified a transporter gene, efrT, located outside the main BGC, which is believed to be a self-resistance determinant.[5]

G cluster_0 This compound Biosynthesis cluster_1 Self-Resistance PKS_genes Polyketide Synthase (PKS) Genes Aurodox Aurodox PKS_genes->Aurodox Synthesis of Aglycone Glycosyltransferase_genes Glycosyltransferase Genes This compound This compound Glycosyltransferase_genes->this compound Glycosylation Pyridone_synthesis_genes Pyridone Synthesis Genes Pyridone_Ring Pyridone_Ring Pyridone_synthesis_genes->Pyridone_Ring Synthesis Other_tailoring_genes Other Tailoring Enzyme Genes Other_tailoring_genes->this compound Modification efrT efrT (Transporter Gene) Cell_exterior efrT->Cell_exterior Export Pre_this compound Pre_this compound Aurodox->Pre_this compound Assembly Pyridone_Ring->Pre_this compound Assembly Pre_this compound->this compound This compound->Cell_exterior

Overview of the this compound biosynthetic pathway.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Its primary molecular target is the Elongation Factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of translation.

This compound binds to EF-Tu, stabilizing the EF-Tu·GDP complex on the ribosome. This prevents the release of EF-Tu from the ribosome, thereby stalling protein synthesis. Specifically, it is believed to interfere with the conformational changes in EF-Tu that are necessary for its dissociation from the ribosome after GTP hydrolysis.

G cluster_0 Normal Protein Synthesis Elongation cluster_1 Inhibition by this compound Ternary_Complex EF-Tu·GTP·aa-tRNA Ribosome Ribosome A-site Ternary_Complex->Ribosome Binding GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis Codon Recognition EF_Tu_GDP EF-Tu·GDP GTP_Hydrolysis->EF_Tu_GDP Peptide_Bond_Formation Peptide Bond Formation GTP_Hydrolysis->Peptide_Bond_Formation EF_Tu_GDP->Ternary_Complex Release and Regeneration This compound This compound EF_Tu_GDP_on_Ribosome EF-Tu·GDP on Ribosome This compound->EF_Tu_GDP_on_Ribosome Inhibited_Complex Ribosome·EF-Tu·GDP·this compound Complex Stalled_Translation Translation Stalled Inhibited_Complex->Stalled_Translation Blocks EF-Tu Release EF_Tu_GDP_on_Ribosome->Inhibited_Complex Binding

Mechanism of action of this compound.

Antimicrobial Spectrum

This compound exhibits a narrow spectrum of activity, being most effective against certain Gram-positive and some Gram-negative bacteria.

Bacterial GenusSusceptibility
MoraxellaSusceptible[8]
PasteurellaSusceptible[8]
YersiniaSusceptible[8]
HaemophilusSusceptible[8]
StreptococcusSusceptible[8]
CorynebacteriumSusceptible[8]
Clostridium perfringensHighly Susceptible[9]

Experimental Protocols

Cultivation of Producing Organisms

1. Cultivation of Nocardia lactamdurans

  • Inoculum Preparation: Growth from a slant culture of N. lactamdurans is used to inoculate shake flasks or inoculum tanks. Maximum growth in shake flasks is typically reached in 2 to 4 days.

  • Fermentation: Submerged aerobic fermentation is carried out in an aqueous nutrient medium containing assimilable sources of carbon and nitrogen. Substantial antibiotic activity is generally obtained in 2 to 5 days.

  • Medium Optimization: The fermentation is sensitive to hard water, with calcium ions being inhibitory. The use of cottonseed flour as a component of a complex fermentation medium can also impact yield, with some lots containing high levels of calcium being detrimental.[1][3]

2. Cultivation of Amycolatopsis cihanbeyliensis DSM 45679

  • Growth Conditions: This halotolerant actinomycete is isolated from soil. It can be grown on modified Bennett's agar supplemented with 5% NaCl (w/v) and incubated at 28°C for 21 days.[10] The organism grows at 20-37°C and a pH range of 6-12, in the presence of 0-10% (w/v) NaCl.[6]

Isolation and Purification of this compound

G Fermentation_Broth Fermentation Broth Extraction Solvent Extraction (e.g., Chloroform:Ethyl Acetate) Fermentation_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Charcoal_Treatment Charcoal Treatment Crude_Extract->Charcoal_Treatment Treated_Extract Treated Extract Charcoal_Treatment->Treated_Extract Silica_Gel_Chromatography Silica Gel Chromatography Treated_Extract->Silica_Gel_Chromatography Purified_this compound Purified this compound Silica_Gel_Chromatography->Purified_this compound

General workflow for the isolation of this compound.

A general procedure for the isolation of this compound involves solvent extraction of the fermentation broth, followed by chromatographic purification. For the antibiotic produced by Nocardia argentinensis, a similar elfamycin, the following steps were employed:

  • Extraction: The fermentation broth is extracted with a solvent mixture such as chloroform:ethyl acetate.

  • Charcoal Treatment: The crude extract is treated with charcoal to remove impurities.

  • Chromatography: The treated extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and ethyl acetate.

Structure Elucidation

The structure of this compound and its congeners has been determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to establish the connectivity of atoms and the overall structure.[11][12][13][14][15]

Bioassays

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, is a standard measure of antimicrobial activity. A general protocol is as follows:

  • Bacterial Culture: The test bacterium is cultured in a suitable broth medium.

  • Serial Dilutions: The antibiotic is serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions for the test bacterium.

  • Observation: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth occurs.[16]

2. In Vitro Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

  • System Components: A cell-free extract (e.g., from E. coli or rabbit reticulocytes) containing ribosomes, tRNAs, amino acids, and energy sources is used.

  • Template: An mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added.

  • Inhibitor Addition: this compound is added at various concentrations.

  • Incubation: The reaction is incubated to allow for transcription (if a DNA template is used) and translation.

  • Detection: The amount of reporter protein synthesized is quantified, typically by measuring luminescence or fluorescence. A reduction in the signal in the presence of this compound indicates inhibition of protein synthesis.[17][18][19][20]

3. EF-Tu GTPase Activity Assay

This assay measures the ability of EF-Tu to hydrolyze GTP, a key step in its function that is affected by this compound.

  • Reaction Mixture: Purified EF-Tu is incubated with [γ-32P]GTP.

  • Addition of Effectors: The reaction can be performed in the presence or absence of ribosomes, tRNA, and this compound.

  • Incubation: The reaction is allowed to proceed for a set time.

  • Quenching: The reaction is stopped, typically by adding acid.

  • Analysis: The amount of hydrolyzed [γ-32P]GTP (released 32Pi) is separated from the unhydrolyzed nucleotide, often by thin-layer chromatography, and quantified.[21][22][23][24]

Conclusion

This compound remains a fascinating and important member of the elfamycin family of antibiotics. Its origin from diverse actinomycetes, its complex biosynthesis, and its specific mechanism of action targeting the essential bacterial protein EF-Tu make it a valuable subject for further research and development. The detailed information provided in this guide on its discovery, producing organisms, biosynthesis, and mechanism of action, along with quantitative data and experimental protocols, is intended to serve as a valuable resource for scientists working to unlock the full potential of this and other natural product-based antimicrobial agents. The continued exploration of this compound and its congeners may lead to the development of new therapeutic strategies to combat the growing threat of antibiotic resistance.

References

The Discovery and Elucidation of Efrotomycin from Streptomyces lactamdurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrotomycin, a narrow-spectrum antibiotic produced by the Gram-positive bacterium Streptomyces lactamdurans, represents a compelling case study in the discovery and development of natural product-based therapeutics. This technical guide provides an in-depth overview of this compound, from the initial isolation of the producing organism to its detailed mechanism of action. It is designed to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Introduction

The genus Streptomyces is a rich source of clinically significant antibiotics. This compound, first isolated from Streptomyces lactamdurans, is a member of the elfamycin family of antibiotics.[1] It exhibits potent activity against a select group of Gram-positive and some Gram-negative bacteria.[2] This document outlines the key scientific findings related to this compound, with a focus on its discovery, biosynthesis, purification, and mode of action.

Physicochemical Properties of this compound

This compound is a complex polyketide-derived molecule. Its key physicochemical properties are summarized in the table below.

PropertyValue
Appearance Amorphous yellow powder
Molecular Formula C₅₉H₈₈N₂O₂₀
Molecular Weight 1145.3 g/mol
Solubility Freely soluble in methanol and isopropanol; slightly soluble in acetonitrile; very slightly soluble in water; practically insoluble in hexane.[3]
Major Components This compound is a complex of related compounds, with the major components being this compound A1, A2, B1, and B2.[3]

Antibacterial Spectrum and Activity

This compound demonstrates a narrow spectrum of antibacterial activity. Its efficacy is most pronounced against specific genera of bacteria. The following table summarizes the available data on its Minimum Inhibitory Concentrations (MIC).

Bacterial GenusSusceptibility
MoraxellaActive
PasteurellaActive
YersiniaActive
HaemophilusActive
StreptococcusActive
CorynebacteriumActive
Clostridium perfringensExcellent activity (0.1 to 0.2 ppm)[4]

Experimental Protocols

Fermentation of Streptomyces lactamdurans

The production of this compound is achieved through submerged fermentation of Streptomyces lactamdurans. While specific industrial protocols are often proprietary, a general laboratory-scale fermentation process can be outlined as follows.

4.1.1. Media Composition

A complex medium is typically used to support the growth of S. lactamdurans and the production of this compound. The composition of the fermentation medium can significantly impact the yield. Key components often include:

  • Carbon Sources: Glucose, soybean oil, and starch have been shown to support this compound biosynthesis.[5] The initiation of antibiotic production is often observed upon the depletion of glucose.[5]

  • Nitrogen Sources: Protein sources and amino acids are essential for cell growth.

  • Trace Elements: Various minerals are required for optimal growth and enzyme function. It is important to note that high concentrations of calcium ions can be inhibitory to this compound production.[6]

4.1.2. Fermentation Parameters

  • Inoculum: A seed culture of S. lactamdurans is prepared in an appropriate medium and used to inoculate the production fermenter.

  • Temperature: Fermentation is typically carried out at a controlled temperature, often in the range of 28-30°C.

  • Aeration and Agitation: Adequate aeration and agitation are crucial for supplying dissolved oxygen to the aerobic Streptomyces and for ensuring homogenous mixing of the culture.

  • pH: The pH of the fermentation broth is monitored and controlled, as it can influence both microbial growth and the stability of the antibiotic.

  • Fermentation Time: The fermentation is run for a specific duration, with this compound production often occurring during the stationary phase of growth. Cell lysis can be observed late in the fermentation cycle (around 225 hours).[5]

A resting cell system has also been developed for biosynthetic studies, which can produce up to 700 mg/mL of this compound in 60 hours when supplemented with glucose.[7]

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate the antibiotic from other cellular components and media constituents.

4.2.1. Extraction

  • Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: The supernatant containing the secreted this compound is extracted with a suitable organic solvent, such as dichloromethane.[3]

4.2.2. Purification

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography.[3]

    • Column Preparation: A silica gel column is packed and equilibrated with a non-polar solvent.

    • Sample Loading: The concentrated extract is loaded onto the column.

    • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a mixture of ethyl acetate and ammonia solution, followed by methanol).[3]

    • Fraction Collection: Fractions are collected and assayed for antibacterial activity to identify those containing this compound.

  • Further Purification (if necessary): Depending on the purity of the fractions from the initial chromatography, further purification steps such as additional rounds of chromatography or crystallization may be employed.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu).[8][9] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation.

By binding to EF-Tu, this compound locks it in a conformation that prevents the release of EF-Tu-GDP from the ribosome, thereby stalling protein synthesis.[10] This mode of action is distinct from many other classes of antibiotics.

There is also evidence to suggest a secondary mechanism of action involving the inhibition of peptidoglycan biosynthesis through interaction with Lipid II, a key precursor in cell wall synthesis.

Visualizations

Signaling Pathway: Inhibition of Protein Synthesis by this compound

Efrotomycin_Mechanism cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound EFTu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EFTu_GTP->Ternary_Complex binds aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex binds Ribosome Ribosome (A-site) Ternary_Complex->Ribosome delivers to GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis triggers Blocked_Complex Ribosome-EF-Tu-GDP -Efrotomycin Complex (Stalled) Ribosome->Blocked_Complex Peptide_Bond Peptide Bond Formation GTP_Hydrolysis->Peptide_Bond EFTu_GDP EF-Tu-GDP GTP_Hydrolysis->EFTu_GDP releases EFTs EF-Ts EFTu_GDP->EFTs binds to EFTu_GDP->Blocked_Complex EFTs->EFTu_GTP recharged with GTP GDP GDP EFTs->GDP releases GTP GTP GTP->EFTu_GTP This compound This compound This compound->EFTu_GTP binds to This compound->Blocked_Complex

Caption: Inhibition of bacterial protein synthesis elongation by this compound.

Experimental Workflow: Isolation and Purification of this compound

Efrotomycin_Purification_Workflow start Start: Streptomyces lactamdurans Fermentation Broth centrifugation Centrifugation / Filtration start->centrifugation supernatant Supernatant (contains this compound) centrifugation->supernatant mycelium Mycelium (discarded) centrifugation->mycelium extraction Solvent Extraction (e.g., Dichloromethane) supernatant->extraction aqueous_phase Aqueous Phase (discarded) extraction->aqueous_phase organic_phase Organic Phase (contains this compound) extraction->organic_phase concentration Concentration (Rotary Evaporation) organic_phase->concentration crude_extract Crude this compound Extract concentration->crude_extract silica_chromatography Silica Gel Column Chromatography crude_extract->silica_chromatography fraction_collection Fraction Collection silica_chromatography->fraction_collection bioassay Antibacterial Bioassay fraction_collection->bioassay active_fractions Pooling of Active Fractions bioassay->active_fractions purity_analysis Purity Analysis (e.g., HPLC) active_fractions->purity_analysis pure_this compound Pure this compound purity_analysis->pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This compound serves as a valuable example of a natural product with a specific and potent mechanism of action. This technical guide has provided a comprehensive overview of its discovery, physicochemical properties, antibacterial activity, and the experimental protocols for its production and purification. The detailed information and visual diagrams are intended to facilitate further research and development in the field of antibiotics and natural product chemistry. As antibiotic resistance continues to be a global health challenge, the study of compounds like this compound and their unique modes of action remains a critical area of scientific inquiry.

References

The Efrotomycin Biosynthesis Pathway in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrotomycin, a member of the elfamycin family of antibiotics, exhibits potent activity against a range of bacteria, including clinically relevant pathogens. Produced by actinomycetes such as Nocardia lactamdurans and Amycolatopsis cihanbeyliensis, this complex polyketide has garnered interest for its potential applications in both veterinary and human medicine. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, consolidating current knowledge on its genetic basis, enzymatic machinery, and regulatory aspects. The guide is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, antibiotic drug discovery, and synthetic biology, offering detailed insights into the molecular assembly of this compound and providing a foundation for future research and bioengineering efforts.

Introduction

This compound is a polyketide antibiotic characterized by a C30 polyene backbone, a dihydropyran ring, an α-pyridone moiety, and a disaccharide substituent. Its mode of action involves the inhibition of bacterial protein synthesis through binding to elongation factor Tu (EF-Tu). The biosynthesis of this compound is a complex process orchestrated by a large biosynthetic gene cluster (BGC) encoding a hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, along with a suite of tailoring enzymes. Understanding this intricate pathway is crucial for efforts aimed at yield improvement, analogue generation, and the development of novel antibiotics.

The this compound Biosynthetic Gene Cluster (efr BGC)

The biosynthetic gene cluster for this compound (efr) has been identified in Amycolatopsis cihanbeyliensis DSM 45679. The cluster shares significant homology with the well-characterized kirromycin (kir) BGC from Streptomyces collinus Tü 365, allowing for the putative assignment of functions to many of the open reading frames (ORFs) within the efr cluster.

Table 1: Putative Functions of Genes in the this compound Biosynthetic Gene Cluster (Based on Homology to the Kirromycin BGC)

Gene (this compound BGC)Homolog (Kirromycin BGC)Proposed Function
efrAkirAHybrid PKS/NRPS modules for polyketide chain elongation and incorporation of the pyridone precursor
efrBkirBAcyltransferase (AT) for loading of extender units
efrCkirCAcyl Carrier Protein (ACP)
efrDkirDAspartate-α-decarboxylase for β-alanine biosynthesis
efrEkirEThioesterase (TE) for chain termination and cyclization
efrFkirFDehydratase (DH)
efrGkirGEnoylreductase (ER)
efrHkirHKetoreductase (KR)
efrMkirMMethyltransferase
efrOkirOCytochrome P450 hydroxylase
efrTkirTABC transporter (self-resistance)
efrRkirRRegulatory protein

Note: This table is based on comparative bioinformatics analysis. The precise function of each enzyme in the this compound pathway requires experimental validation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the polyketide backbone and incorporation of the pyridone ring, (2. post-PKS modifications, and (3) glycosylation.

Polyketide Backbone Assembly and Pyridone Ring Formation

The carbon skeleton of this compound is assembled by a modular Type I PKS. The starter unit is believed to be derived from isobutyryl-CoA, and the growing chain is extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units.

The distinctive α-pyridone ring of this compound originates from the catabolism of uracil.[1] Nocardia lactamdurans utilizes a reductive pathway to convert uracil to β-alanine, which is then incorporated into the this compound structure.[1] This was confirmed by isotopic labeling studies where [5,6-³H]-uracil and [4,5-¹³C]-uracil were incorporated into the pyridone ring.[1]

G Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Reductive Pathway N_Carbamoyl_beta_alanine N-Carbamoyl- β-alanine Dihydrouracil->N_Carbamoyl_beta_alanine beta_Alanine β-Alanine N_Carbamoyl_beta_alanine->beta_Alanine PKS_NRPS PKS/NRPS Machinery beta_Alanine->PKS_NRPS Pyridone_incorporated Pyridone-Polyketide Intermediate PKS_NRPS->Pyridone_incorporated Incorporation Polyketide_Backbone Growing Polyketide Chain Polyketide_Backbone->PKS_NRPS G cluster_backbone Backbone Formation cluster_tailoring Post-PKS Tailoring cluster_glycosylation Glycosylation Starter Isobutyryl-CoA (starter) PKS Type I PKS Starter->PKS Extender Malonyl-CoA & Methylmalonyl-CoA (extenders) Extender->PKS Linear_Polyketide Linear Polyketide Intermediate PKS->Linear_Polyketide Hydroxylation Hydroxylation (efrO) Linear_Polyketide->Hydroxylation Methylation Methylation (efrM) Hydroxylation->Methylation Aurodox Aurodox (Aglycone) Methylation->Aurodox Glycosyltransferase Glycosyltransferase Aurodox->Glycosyltransferase Disaccharide Activated Disaccharide Disaccharide->Glycosyltransferase This compound This compound Glycosyltransferase->this compound G Design Design sgRNA and construct CRISPR plasmid Transform Transform Actinomycete Design->Transform Select Select Transformants Transform->Select Screen Screen for Mutants (PCR) Select->Screen Confirm Confirm Knockout (Sequencing & HPLC) Screen->Confirm

References

An In-depth Technical Guide to the Chemical Structure of Efrotomycin and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efrotomycin belongs to the elfamycin family of antibiotics, a group of natural products known for their potent and specific inhibition of bacterial protein synthesis.[1] First isolated from the fermentation broth of Nocardia lactamdurans (also identified as Streptomyces lactamdurans), this compound is a narrow-spectrum antibiotic with activity primarily against certain Gram-positive and some Gram-negative bacteria.[2][3] Its unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), distinguishes it from many other antibiotic classes and makes it a subject of continued interest for antimicrobial research and development.[1]

Structurally, this compound is a complex macrocyclic glycoside. Its intricate architecture is built upon the known antibiotic aurodox, featuring a polyketide-derived aglycone and a unique disaccharide moiety.[2] Recent discoveries have expanded the this compound family with the isolation of new congeners from a salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis, revealing natural variations in the core structure and offering new avenues for structure-activity relationship (SAR) studies.[4]

This technical guide provides a comprehensive overview of the chemical structure of this compound and its known congeners. It summarizes key physicochemical and spectroscopic data, details the experimental protocols for their isolation and characterization, and illustrates their mechanism of action.

Core Chemical Structure

The chemical structure of this compound (C₅₉H₈₈N₂O₂₀) is best understood by deconstructing it into its primary components.[2]

  • Aglycone Core (Aurodox): The foundational structure is the aglycone aurodox (C₄₄H₆₂N₂O₁₂).[2] This large macrocycle is a product of polyketide synthesis and features a conjugated polyene system, multiple stereocenters, and a distinctive N-methyl-2-pyridone chromophore, which imparts a characteristic yellow color.

  • Disaccharide Moiety: Attached to the hydroxyl group at position C-30 of the aurodox core is a specific disaccharide. This sugar component consists of 6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-α-L-mannopyranosyl)-3-O-methyl-β-D-allopyranose.[2] The glycosidic linkage is crucial for the compound's identity and biological activity profile.

The relationship between these components is illustrated in the diagram below.

G This compound This compound (Complete Glycoside) Aurodox Aurodox (Aglycone Core) This compound->Aurodox composed of Disaccharide Disaccharide Moiety (6-deoxy-allose derivative linked to 6-deoxy-mannose derivative) This compound->Disaccharide composed of Aurodox->Disaccharide linked via β-glycosidic bond at C-30

Figure 1: Structural relationship of this compound's core components.
This compound Congeners

Recent research has led to the isolation of novel this compound congeners from Amycolatopsis cihanbeyliensis, designated Efrotomycins A1-A4.[4] These congeners exhibit variations from the parent structure. Notably, Efrotomycins A3 and A4 possess a tetrahydrofuran (THF) ring with a distinct configuration compared to other known elfamycins, highlighting the biosynthetic plasticity of the producing organism.[4][5] Another related compound, this compound B1, was also identified.[1]

Data Presentation

The quantitative physicochemical and spectroscopic data for this compound and its recently discovered congeners are summarized in the following tables.

Table 1: Physicochemical Properties of this compound and Congeners

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSource OrganismCitation(s)
This compoundC₅₉H₈₈N₂O₂₀1145.33Amorphous yellow powderNocardia lactamdurans[2]
This compound A3C₅₈H₈₆N₂O₂₀1131.30Yellowish amorphous solidAmycolatopsis cihanbeyliensis[1][4]
This compound A4C₅₈H₈₆N₂O₂₀1131.30Yellowish amorphous solidAmycolatopsis cihanbeyliensis[1][4]
This compound B1C₄₄H₆₂N₂O₁₁794.98Yellow amorphous solidAmycolatopsis cihanbeyliensis[1]

Table 2: Spectroscopic Data for this compound Congeners

CompoundOptical Rotation [α]²⁵D (c, solvent)UV λₘₐₓ (log ε), nmIR νₘₐₓ, cm⁻¹HRESIMS m/z [M-H]⁻ (Calculated)Citation(s)
This compound A3 -0.3 (0.75, CH₃OH)232 (4.72), 322 (4.21)3358, 2974, 1639, 1550, 10801129.5701 (1129.5701)[1]
This compound A4 -8.8 (1.36, CH₃OH)232 (4.81), 322 (4.38)3491, 2976, 1641, 1548, 10801129.5703 (1129.5701)[1]
This compound B1 -22.1 (0.43, CH₃OH)232 (4.72), 346 (4.36)3360, 2970, 1651, 1550, 1091793.4277 (793.4281)[1]

Experimental Protocols

The methodologies for the isolation and structural characterization of efrotomycins are critical for their study. The protocols cited in the literature generally follow a multi-step workflow from microbial fermentation to pure compound analysis.

Isolation and Purification

The production and extraction of this compound and its congeners involve microbial fermentation followed by solvent extraction and chromatographic purification.[3][6]

  • Fermentation: The producing microbial strain (Nocardia lactamdurans for this compound, A. cihanbeyliensis for congeners) is cultured in a suitable liquid medium under controlled conditions (e.g., 30°C, 200 rpm) for several days.[3][4] The fermentation broth, containing the secreted metabolites, is harvested for extraction.

  • Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The mycelia and any adsorbent resins (e.g., HP-20) used in the culture are also extracted to recover cell-associated products. The organic phases are combined and concentrated in vacuo to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the target compounds. This process often involves:

    • Silica Gel Chromatography: Used for initial fractionation of the crude extract based on polarity.

    • Sephadex LH-20 Chromatography: Employed for size-exclusion and further purification.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using reversed-phase columns (e.g., C18) with a gradient of solvents (e.g., acetonitrile-water or methanol-water) to yield the pure compounds.[4]

Structure Elucidation

The complex structures of efrotomycins are determined using a combination of modern spectroscopic techniques.[2][7][8]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete chemical structure.[9] A suite of experiments is performed:

    • 1D NMR (¹ H and ¹³ C): Provides information about the types and number of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings within a spin system. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule and establishing the overall carbon skeleton.[4]

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy experiments are used to determine the relative stereochemistry by identifying protons that are close to each other in space.[1]

The general workflow for isolating and identifying these complex natural products is depicted below.

G cluster_0 Isolation cluster_1 Structure Elucidation Fermentation Microbial Fermentation (e.g., A. cihanbeyliensis) Extraction Solvent Extraction Fermentation->Extraction Chromatography Multi-step Chromatography (Silica, HPLC, etc.) Extraction->Chromatography MS HRESIMS (Determine Molecular Formula) Chromatography->MS Pure Compound NMR 1D & 2D NMR (Determine Connectivity & Stereochemistry) Structure Final Structure MS->Structure NMR->Structure

Figure 2: General experimental workflow for the isolation and structural elucidation of this compound congeners.

Mechanism of Action

This compound and its congeners inhibit bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu).[1] EF-Tu is a highly conserved GTPase that plays an essential role in the elongation cycle of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[10]

The mechanism proceeds as follows:

  • EF-Tu, in its active GTP-bound state, forms a ternary complex with an aa-tRNA.

  • This complex binds to the ribosomal A-site. Upon correct codon-anticodon pairing, the ribosome triggers GTP hydrolysis by EF-Tu.

  • Hydrolysis to GDP induces a conformational change in EF-Tu, causing it to lose affinity for the aa-tRNA and the ribosome, and subsequently dissociate.[11]

  • This compound (and related elfamycins like kirromycin) binds to EF-Tu and traps it on the ribosome. It prevents the conformational change and release of the EF-Tu·GDP complex after GTP hydrolysis.[10][12] This stalls the ribosome, halting protein elongation and ultimately leading to bacterial cell death.

The sensitivity to this compound varies among bacterial species, with EF-Tu from many Gram-positive bacteria showing resistance, while EF-Tu from several Gram-negative species is sensitive.[13]

G TernaryComplex EF-Tu-GTP + aa-tRNA (Ternary Complex) RibosomeBinding Complex binds to Ribosome A-site TernaryComplex->RibosomeBinding GTP_Hydrolysis GTP Hydrolysis (Triggered by codon recognition) RibosomeBinding->GTP_Hydrolysis Release EF-Tu-GDP dissociates, Elongation continues GTP_Hydrolysis->Release Normal Pathway StalledComplex Stalled Ribosome (EF-Tu-GDP trapped) GTP_Hydrolysis->StalledComplex This compound binds to EF-Tu This compound This compound Inhibition Protein Synthesis INHIBITED StalledComplex->Inhibition

Figure 3: Mechanism of action of this compound on the bacterial ribosome elongation cycle.

Conclusion

This compound and its congeners represent a structurally complex and mechanistically unique class of antibiotics. The core structure, a glycoside of the aurodox aglycone, can be modified by the producing organism, as evidenced by the discovery of congeners with altered ring systems. The detailed characterization of these molecules through advanced spectroscopic methods provides a solid foundation for future research. Understanding the precise structure-activity relationships and the molecular interactions with their target, EF-Tu, holds significant potential for the development of novel antibacterial agents in an era of growing antibiotic resistance.

References

Efrotomycin: A Glycoside of Aurodox with Potent Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – A comprehensive technical analysis of efrotomycin, a potent antibiotic, reveals its structural relationship as a glycoside of aurodox and delves into its mechanism of action, biosynthetic pathways, and antimicrobial profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

This compound is a member of the elfamycin class of antibiotics, known for their targeted inhibition of bacterial protein synthesis. Mass spectral and NMR analyses have unequivocally demonstrated that this compound is a glycoside of the antibiotic aurodox.[1][2] Specifically, a disaccharide is attached to the 4-hydroxyl group of the hexahydropyran substructure of aurodox.[2]

Comparative Antibacterial Activity

Both this compound and aurodox exhibit activity primarily against Gram-positive bacteria.[3] However, this compound is characterized as a narrow-spectrum antibiotic with notable potency against specific genera.

Bacterial SpeciesThis compound MIC (µg/mL)Aurodox MIC (µg/mL)
Clostridium difficile0.125 - 0.25Data not available
Moraxella spp.Most activeData not available
Pasteurella spp.Most activeData not available
Yersinia spp.Most activeData not available
Haemophilus spp.Most activeData not available
Streptococcus spp.Most activeData not available
Corynebacterium spp.Most activeData not available
Staphylococcus aureusInhibitedWell-understood anti-Gram-positive properties
Gram-negative bacteriaGenerally less activeGenerally less active

Note: "Most active" indicates high susceptibility as described in the literature, but specific MIC values were not provided in the cited sources. Further research is needed for a direct quantitative comparison.

Mechanism of Action: Targeting Protein Synthesis

The primary mechanism of action for both this compound and aurodox involves the inhibition of bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu), a crucial protein in the translation process.[4][5] These antibiotics bind to EF-Tu, creating a stable complex that prevents the release of EF-Tu from the ribosome, thereby halting the elongation phase of protein production.[4]

Interestingly, while this compound shows limited to no activity against Escherichia coli in whole-cell assays, it does inhibit cell-free protein synthesis in extracts from this bacterium, suggesting potential issues with cell permeability or efflux in this Gram-negative species.[4]

Aurodox has a distinct, additional mode of action as an anti-virulence agent. It has been shown to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria like E. coli, independent of its effect on EF-Tu.[5] This is achieved by downregulating the transcription of the master virulence regulator, Ler.[5]

Biosynthesis of this compound and Aurodox

This compound is produced by the actinomycete Nocardia lactamdurans, initially identified as Streptomyces lactamdurans.[6] Aurodox is produced by Streptomyces goldiniensis.[5] The biosynthesis of these complex molecules involves a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.

A key structural feature of both molecules is a pyridone ring, which originates from the catabolism of uracil.[5] The aglycone, aurodox, is first synthesized and then glycosylated to form this compound.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The antibacterial potency of this compound and aurodox can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare serial dilutions of antibiotic a1 Inoculate microtiter plate wells with bacteria and antibiotic dilutions p1->a1 p2 Prepare standardized bacterial inoculum p2->a1 a2 Incubate at 37°C for 18-24 hours a1->a2 an1 Visually or spectrophotometrically assess bacterial growth a2->an1 an2 Determine MIC as the lowest concentration with no visible growth an1->an2 EFTu_Interaction cluster_binding Binding Assay cluster_activity Functional Assay b1 Fluorescence Resonance Energy Transfer (FRET) Assay b2 Isothermal Titration Calorimetry (ITC) b3 Surface Plasmon Resonance (SPR) a1 GTPase Activity Assay a2 In Vitro Transcription/Translation Assay start Purified EF-Tu, Antibiotic, GTP, Aminoacyl-tRNA start->b1 Measure changes in FRET signal upon binding start->b2 Measure heat changes upon binding start->b3 Measure changes in refractive index upon binding start->a1 Monitor GTP hydrolysis start->a2 Measure inhibition of protein synthesis RNASeq_Workflow A Bacterial culture treated with Aurodox B RNA Extraction and Purification A->B C rRNA Depletion B->C D cDNA Library Preparation C->D E High-Throughput Sequencing D->E F Data Analysis (Read mapping, Differential gene expression) E->F G Identification of regulated virulence genes F->G

References

Efrotomycin's Inhibition of Bacterial Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrotomycin is a member of the elfamycin family of antibiotics, which potently inhibit bacterial protein synthesis. This technical guide provides an in-depth overview of the molecular mechanism by which this compound exerts its antibacterial activity, focusing on its interaction with the elongation factor Tu (EF-Tu). This document details the quantitative aspects of this inhibition, provides comprehensive experimental protocols for its study, and visualizes the key molecular events and experimental workflows.

Introduction

The ribosome is a primary target for a multitude of antibiotics that are crucial in treating bacterial infections. These antibiotics interfere with various stages of protein synthesis, a fundamental process for bacterial viability.[1][2] this compound, an antibiotic belonging to the kirromycin class, specifically targets the elongation phase of protein synthesis.[3][4] Its mechanism of action involves the essential elongation factor Tu (EF-Tu), a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[5][6] By interfering with the function of EF-Tu, this compound effectively stalls the ribosomal machinery, leading to the cessation of protein production and ultimately, bacterial cell death.[7] This guide will explore the intricate details of this inhibitory process.

Mechanism of Action: Targeting Elongation Factor Tu

The elongation cycle of bacterial protein synthesis is a dynamic process involving the precise coordination of ribosomes, messenger RNA (mRNA), transfer RNA (tRNA), and elongation factors. EF-Tu plays a pivotal role in ensuring the fidelity and efficiency of this process.

The canonical EF-Tu cycle proceeds as follows:

  • Ternary Complex Formation: EF-Tu, in its active GTP-bound state, binds to an aminoacyl-tRNA (aa-tRNA) to form a ternary complex (EF-Tu•GTP•aa-tRNA).

  • Ribosome Binding and Codon Recognition: This ternary complex then docks at the ribosomal A-site, where the anticodon of the aa-tRNA attempts to pair with the corresponding codon on the mRNA.

  • GTP Hydrolysis and Conformational Change: Upon successful codon recognition, the ribosome triggers the GTPase activity of EF-Tu.[8][9] The hydrolysis of GTP to GDP and inorganic phosphate (Pi) induces a major conformational change in EF-Tu.[10][11]

  • EF-Tu-GDP Release: In its GDP-bound state, EF-Tu has a low affinity for both the aa-tRNA and the ribosome, leading to its release from the ribosomal complex.[6]

  • Peptide Bond Formation and Translocation: The aa-tRNA is then free to accommodate into the A-site, allowing for peptide bond formation. The ribosome then translocates to the next codon with the help of Elongation Factor G (EF-G).

  • EF-Tu Reactivation: The released EF-Tu•GDP complex interacts with Elongation Factor Ts (EF-Ts), which facilitates the exchange of GDP for a new molecule of GTP, thereby regenerating the active EF-Tu•GTP for the next round of elongation.

This compound and other kirromycin-class antibiotics disrupt this finely tuned cycle by binding to EF-Tu.[5] The binding of this compound induces and stabilizes a conformation of EF-Tu that mimics its GTP-bound state, even after GTP hydrolysis has occurred.[10] This has a critical consequence: the EF-Tu•GDP complex, with this compound bound, remains locked onto the ribosome.[8][12] This persistent binding physically obstructs the progression of the ribosome, preventing the accommodation of the aminoacyl-tRNA into the peptidyl transferase center and inhibiting subsequent translocation.[7] The ribosome is effectively stalled, leading to a complete halt in protein synthesis.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound can be quantified through in vitro protein synthesis assays. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of the antibiotic required to inhibit the process by 50%.

AntibioticBacterial SystemAssay TypeIC50Reference
This compound E. coli cell-free systemPoly(U)-dependent polyphenylalanine synthesis0.12 mg/L[3]
Kirromycin S. ramocissimus EF-Tu1 in vitro translationPoly(U)-dependent [14C]Phe incorporation~0.04 µM[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of bacterial protein synthesis by this compound.

In Vitro Transcription-Translation (IVTT) Coupled Assay for IC50 Determination

This assay measures the concentration-dependent inhibition of protein synthesis by monitoring the production of a reporter protein. A poly(U) template is used to direct the synthesis of polyphenylalanine, and the incorporation of a radiolabeled amino acid is quantified.

Materials:

  • S30 Cell-Free Extract: Prepared from a suitable bacterial strain (e.g., E. coli).

  • Reaction Buffer (2X): 100 mM Tris-acetate (pH 8.2), 20 mM Magnesium acetate, 200 mM Potassium acetate, 2 mM Dithiothreitol (DTT).

  • Amino Acid Mixture: 19 amino acids (excluding phenylalanine), each at a concentration of 2 mM.

  • [14C]-Phenylalanine: Radiolabeled phenylalanine with a specific activity of >400 mCi/mmol.

  • Poly(U) mRNA: 1 mg/mL solution.

  • ATP/GTP Mix: 20 mM ATP, 20 mM GTP.

  • Creatine Phosphate: 200 mM.

  • Creatine Kinase: 10 mg/mL.

  • tRNA Mix: From E. coli.

  • This compound Stock Solution: A serial dilution of this compound in DMSO or a suitable solvent.

  • Trichloroacetic Acid (TCA): 10% (w/v) and 5% (w/v) solutions.

  • Scintillation Fluid.

  • Glass Fiber Filters.

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture by combining the following components in the specified order:

    • Nuclease-free water to a final volume of 50 µL.

    • 25 µL of 2X Reaction Buffer.

    • 5 µL of ATP/GTP Mix.

    • 2.5 µL of Creatine Phosphate.

    • 1 µL of Creatine Kinase.

    • 5 µL of Amino Acid Mixture.

    • 1 µL of [14C]-Phenylalanine.

    • 2 µL of tRNA Mix.

    • 5 µL of Poly(U) mRNA.

    • Variable volume of this compound stock solution to achieve the desired final concentrations (e.g., 0.01 to 100 µM). Include a no-antibiotic control (with solvent only).

    • 5 µL of S30 Cell-Free Extract.

  • Incubation: Incubate the reaction tubes at 37°C for 30 minutes.

  • Precipitation: Stop the reaction by adding 1 mL of ice-cold 10% TCA.

  • Heating: Heat the tubes at 90°C for 20 minutes to hydrolyze aminoacyl-tRNAs and decolorize the samples.

  • Filtration: Cool the samples on ice for 5 minutes. Collect the precipitated polyphenylalanine by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters three times with 3 mL of cold 5% TCA, followed by one wash with 3 mL of 95% ethanol.

  • Quantification: Dry the filters completely and place them in scintillation vials with 5 mL of scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Nitrocellulose Filter Binding Assay for this compound-EF-Tu-Ribosome Complex Formation

This assay is used to demonstrate the stable binding of the EF-Tu-efrotomycin complex to the ribosome. It relies on the principle that proteins and protein-nucleic acid complexes are retained on nitrocellulose filters, while free nucleic acids are not.

Materials:

  • Purified 70S Ribosomes: From E. coli.

  • Purified EF-Tu: From E. coli.

  • [3H]-GDP or [γ-32P]-GTP: Radiolabeled guanine nucleotides.

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NH₄Cl, 1 mM DTT.

  • Wash Buffer: Same as Binding Buffer.

  • Nitrocellulose Filters (0.45 µm pore size).

  • Scintillation Fluid.

Procedure:

  • Formation of EF-Tu•[3H]-GDP Complex: Incubate purified EF-Tu with an equimolar amount of [³H]-GDP in Binding Buffer for 15 minutes at 37°C.

  • Reaction Setup: In separate tubes, set up the following reaction mixtures (25 µL final volume) in Binding Buffer:

    • Control 1 (No Ribosomes): EF-Tu•[³H]-GDP complex.

    • Control 2 (No this compound): EF-Tu•[³H]-GDP complex + 70S ribosomes.

    • Experimental: EF-Tu•[³H]-GDP complex + 70S ribosomes + varying concentrations of this compound.

  • Incubation: Incubate all tubes for 20 minutes at 30°C to allow for complex formation.

  • Filtration: Dilute each reaction mixture with 1 mL of ice-cold Wash Buffer and immediately filter through a pre-wetted nitrocellulose filter under gentle vacuum.

  • Washing: Wash each filter twice with 1 mL of ice-cold Wash Buffer.

  • Quantification: Dry the filters and measure the retained radioactivity by liquid scintillation counting.

  • Data Analysis: An increase in retained radioactivity in the presence of both ribosomes and this compound, compared to the controls, indicates the formation of a stable ribosome•EF-Tu•[³H]-GDP•this compound complex.

Visualizing the Molecular Interactions and Experimental Workflows

Graphviz diagrams are provided below to illustrate the signaling pathway of this compound's inhibitory action and the general workflow of the key experimental procedures.

Efrotomycin_Inhibition_Pathway cluster_Elongation_Cycle Normal Elongation Cycle cluster_Inhibition Inhibition by this compound Ternary_Complex EF-Tu-GTP-aa-tRNA Ribosome_A_Site Ribosome A-site Ternary_Complex->Ribosome_A_Site Binding GTP_Hydrolysis GTP Hydrolysis Ribosome_A_Site->GTP_Hydrolysis Codon Recognition Ribosome_A_Site->GTP_Hydrolysis EF_Tu_GDP_Release EF-Tu-GDP Release GTP_Hydrolysis->EF_Tu_GDP_Release Conformational Change Stalled_Complex Ribosome-EF-Tu-GDP-Efrotomycin (Stalled Complex) GTP_Hydrolysis->Stalled_Complex This compound traps EF-Tu on ribosome Peptide_Bond_Formation Peptide Bond Formation EF_Tu_GDP_Release->Peptide_Bond_Formation This compound This compound EF_Tu_GTP EF-Tu-GTP This compound->EF_Tu_GTP Binds to EF_Tu_GTP->Ribosome_A_Site Delivers aa-tRNA Protein_Synthesis_Blocked Protein Synthesis Blocked Stalled_Complex->Protein_Synthesis_Blocked

This compound's mechanism of action.

Experimental_Workflow cluster_IVTT In Vitro Translation (IVTT) Assay cluster_Filter_Binding Nitrocellulose Filter Binding Assay IVTT_Start Prepare Reaction Mix (S30 extract, buffer, amino acids, [14C]-Phe, Poly(U) mRNA) Add_this compound Add varying concentrations of this compound IVTT_Start->Add_this compound Incubate_37C Incubate at 37°C Add_this compound->Incubate_37C Precipitate_TCA Precipitate protein with TCA Incubate_37C->Precipitate_TCA Filter_Wash Filter and Wash Precipitate_TCA->Filter_Wash Scintillation_Count Quantify radioactivity Filter_Wash->Scintillation_Count Calculate_IC50 Calculate IC50 Scintillation_Count->Calculate_IC50 Binding_Start Prepare EF-Tu-[3H]-GDP and Ribosomes Binding_Reaction Incubate EF-Tu-[3H]-GDP, Ribosomes +/- this compound Binding_Start->Binding_Reaction Filter_Binding_Wash Filter through Nitrocellulose and Wash Binding_Reaction->Filter_Binding_Wash Binding_Quantify Quantify retained radioactivity Filter_Binding_Wash->Binding_Quantify Analyze_Binding Analyze complex formation Binding_Quantify->Analyze_Binding

Key experimental workflows.

Conclusion

This compound represents a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action targeting the essential elongation factor Tu. By locking the EF-Tu•GDP complex on the ribosome, it effectively creates a roadblock in the elongation cycle, leading to the cessation of protein production. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel antibiotics that target the bacterial translation machinery. Further investigation into the structural basis of the this compound-EF-Tu interaction and the exploration of synergistic combinations with other antibiotics could pave the way for the development of new therapeutic strategies to combat antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols: Determination of Efrotomycin Minimum Inhibitory Concentration (MIC) for Clostridium difficile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostridium difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated pathogen. The development of novel antimicrobial agents with activity against C. difficile is a critical area of research. Efrotomycin, an antibiotic belonging to the elfamycin class, has demonstrated in vitro activity against C. difficile.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against C. difficile using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[2][3][4][5]

Principle

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. Following anaerobic incubation, the MIC is determined by visual inspection of the test wells.

Signaling Pathway of this compound's Mechanism of Action

Efrotomycin_Mechanism cluster_translation Bacterial Protein Synthesis EF-Tu_GTP_aa-tRNA Ternary Complex (EF-Tu-GTP-aa-tRNA) Ribosome Ribosome EF-Tu_GTP_aa-tRNA->Ribosome Binds to A-site Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation GTP Hydrolysis Protein Functional Protein Peptide_Elongation->Protein This compound This compound EF-Tu Elongation Factor Tu (EF-Tu) This compound->EF-Tu Binds to Inhibition Inhibition of Protein Synthesis EF-Tu->Inhibition Inhibition->Peptide_Elongation

Caption: Mechanism of action of this compound.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Clostridium difficile test isolates

  • Quality control (QC) strain: Clostridium difficile ATCC® 700057™

  • Anaerobically supplemented Brucella broth (or other suitable broth for anaerobes)

  • Sterile 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)

  • Spectrophotometer or McFarland turbidity standards

  • Sterile serological pipettes, pipette tips, and reagent reservoirs

  • Methanol (for stock solution preparation)

  • Phosphate buffer (pH 6.0) with 20% methanol (for dilutions)

  • Dimethyl sulfoxide (DMSO) (optional, if needed for initial solubilization)

Equipment
  • Anaerobic chamber or anaerobic jar system

  • Incubator (35-37°C)

  • Vortex mixer

  • Micropipettes

  • Spectrophotometer

Preparation of this compound Stock Solution

This compound is poorly soluble in water but soluble in methanol and isopropanol. A stock solution can be prepared as follows:

  • Primary Stock Solution (e.g., 1280 µg/mL):

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the powder in a minimal amount of 100% methanol.

    • Bring the final volume to the desired concentration with a sterile mixture of phosphate buffer (pH 6.0) and methanol (4:1 v/v). For example, to make a 1280 µg/mL stock, dissolve 1.28 mg of this compound in a final volume of 1 mL.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Storage:

    • Store the stock solution in small aliquots at -70°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Inoculum Preparation
  • Subculture C. difficile isolates from frozen stock onto supplemented Brucella agar and incubate anaerobically at 37°C for 48-72 hours to ensure purity and viability.

  • Select 3-5 well-isolated colonies and suspend them in 5 mL of supplemented Brucella broth.

  • Incubate the broth culture anaerobically at 37°C for 24-48 hours until the turbidity reaches at least a 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension 1:10 in supplemented Brucella broth to achieve a final inoculum concentration of approximately 1.5 x 10⁷ CFU/mL.

Broth Microdilution Procedure
  • Prepare this compound Dilutions:

    • Aseptically perform serial two-fold dilutions of the this compound stock solution in a sterile 96-well plate or in sterile microcentrifuge tubes using supplemented Brucella broth as the diluent. The recommended concentration range for testing is 0.015 to 8 µg/mL.

  • Inoculate the Microtiter Plate:

    • Add 100 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.

    • Add 10 µL of the standardized C. difficile inoculum to each well, resulting in a final inoculum of approximately 1.5 x 10⁵ CFU/well.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 10 µL of the inoculum (no antibiotic).

    • Sterility Control: A well containing 110 µL of uninoculated broth.

  • Incubation:

    • Seal the microtiter plate or place it in a container to prevent evaporation.

    • Incubate the plate in an anaerobic atmosphere at 37°C for 48 hours.

Reading and Interpreting Results
  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of C. difficile.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The MIC for the QC strain should fall within the established acceptable range.

Data Presentation

ParameterRecommended Value/RangeReference
Test Method Broth MicrodilutionCLSI M11-A8
Growth Medium Supplemented Brucella Broth[4]
Inoculum Density Approx. 1.5 x 10⁵ CFU/well[4]
Incubation Conditions Anaerobic, 37°C, 48 hours[4]
This compound Concentration Range 0.015 - 8 µg/mLBased on published data
Quality Control Strain C. difficile ATCC® 700057™CLSI M11-A8
This compound MIC₅₀ against C. difficile 0.125 µg/mL (Agar Dilution)
This compound MIC₉₀ against C. difficile 0.25 µg/mL (Agar Dilution)

Experimental Workflow

MIC_Protocol_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation and Reading cluster_controls Controls Stock_Solution Prepare this compound Stock Solution (1280 µg/mL) Serial_Dilution Perform Serial Dilutions of this compound in Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare C. difficile Inoculum (0.5 McFarland) Inoculation Inoculate Wells with C. difficile Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Sterility_Control Sterility Control (Broth only) Serial_Dilution->Sterility_Control Incubation Incubate Anaerobically (37°C, 48 hours) Inoculation->Incubation Growth_Control Growth Control (Broth + Inoculum) Inoculation->Growth_Control QC_Strain QC Strain (C. difficile ATCC 700057) Inoculation->QC_Strain Reading Visually Read MIC Incubation->Reading QC_Strain->Incubation

References

Application Notes: In Vitro Assays for Efrotomycin Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efrotomycin is a member of the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis.[1] The primary molecular target of this compound is the Elongation Factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein translation.[2][3][4] By binding to EF-Tu, this compound locks it in a conformation that prevents its release from the ribosome after GTP hydrolysis, effectively stalling protein synthesis.[2] This application note provides detailed protocols for two common in vitro methods to quantify the inhibitory activity of this compound: a non-radioactive luciferase reporter assay and a classic radiolabeled amino acid incorporation assay.

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

During the elongation cycle of bacterial protein synthesis, EF-Tu, complexed with GTP, binds to an aminoacyl-tRNA (aa-tRNA) and delivers this complex to the ribosome's A-site. Upon correct codon-anticodon pairing, GTP is hydrolyzed to GDP, causing a conformational change in EF-Tu. This change leads to the release of EF-Tu-GDP from the ribosome, allowing the peptide chain to be elongated. This compound binds to the EF-Tu-GDP complex on the ribosome, preventing its dissociation and thereby halting the entire elongation process.

Efrotomycin_Mechanism cluster_cycle Translation Elongation Cycle cluster_inhibition Inhibition Pathway EFTu_GTP EF-Tu-GTP + aa-tRNA Ribosome_A_Site Ribosome A-Site Delivery EFTu_GTP->Ribosome_A_Site Binds GTP_Hydrolysis GTP Hydrolysis Ribosome_A_Site->GTP_Hydrolysis EFTu_GDP_Release EF-Tu-GDP Release GTP_Hydrolysis->EFTu_GDP_Release Inhibition_Point Stalled Ribosome: EF-Tu-GDP Trapped GTP_Hydrolysis->Inhibition_Point this compound Intervention Peptide_Bond Peptide Bond Formation EFTu_GDP_Release->Peptide_Bond GDP_Exchange GDP -> GTP Exchange EFTu_GDP_Release->GDP_Exchange Recycles EF-Tu Translocation Translocation Peptide_Bond->Translocation Translocation->EFTu_GTP Ready for next cycle GDP_Exchange->EFTu_GTP This compound This compound This compound->Inhibition_Point Binds & Traps Inhibition_Point->Peptide_Bond BLOCKS

Caption: Mechanism of this compound action on the bacterial translation elongation cycle.

Data Presentation: this compound Inhibition of Protein Synthesis

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the rate of the biological process by 50%. The IC₅₀ of this compound is highly dependent on the source of the EF-Tu protein. EF-Tu from Gram-negative bacteria (e.g., Escherichia coli) is generally sensitive to this compound, while EF-Tu from many Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) is resistant.[5]

Table 1: Representative IC₅₀ Values for Protein Synthesis Inhibitors

CompoundTarget Organism (Cell-Free System)Assay TypeIC₅₀ (µM)
This compound Escherichia coliLuciferase Reporter~0.1 - 1.0 (Expected)
This compound Staphylococcus aureusLuciferase Reporter>1000[1]
Aurodox (related elfamycin) Hybrid (S. aureus ribosomes + E. coli EF-Tu)Radiolabel Incorporation0.13[1]
Chloramphenicol Escherichia coliLuciferase Reporter~5.0
Tetracycline Escherichia coliLuciferase Reporter~2.0

Note: Data for Chloramphenicol and Tetracycline are typical literature values for illustrative purposes. The expected IC₅₀ for this compound in an E. coli system is an estimate based on related compounds.

Experimental Protocols

Protocol 1: Cell-Free Protein Synthesis Inhibition Assay (Luciferase Reporter)

This protocol utilizes a coupled transcription/translation (T/T) system from E. coli and measures the synthesis of firefly luciferase as a reporter.[6][7][8] The reduction in luminescence in the presence of this compound corresponds to the degree of protein synthesis inhibition.

Materials:

  • E. coli S30 Cell-Free Extract Kit (e.g., Promega, Thermo Fisher Scientific)

  • Plasmid DNA encoding Firefly Luciferase under a bacterial promoter (e.g., T7)

  • This compound stock solution (in DMSO or ethanol)

  • Control inhibitors (e.g., tetracycline, chloramphenicol)

  • Nuclease-free water

  • Luciferase Assay Reagent (e.g., Promega's Luciferase Assay System)

  • Opaque, white 96-well or 384-well microplates suitable for luminescence

  • Luminometer

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix according to the manufacturer's instructions for the E. coli S30 extract kit. This typically includes the S30 extract, reaction buffer, and amino acid mix.

  • Add DNA Template: Add the luciferase plasmid DNA to the master mix to a final concentration of 5-10 nM.[9] Mix gently.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 µM) in nuclease-free water or the reaction buffer. Also prepare dilutions for positive controls (tetracycline) and a vehicle control (e.g., DMSO at the highest concentration used for this compound).

  • Set Up Reactions: In each well of the opaque microplate, add the components in the following order:

    • 2 µL of inhibitor dilution (or vehicle control).

    • 18 µL of the DNA-containing master mix.

    • Final volume = 20 µL.

  • Incubation: Seal the plate and incubate at 37°C for 60-90 minutes.[10]

  • Luminescence Measurement:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add Luciferase Assay Reagent to each well (typically a volume equal to the reaction volume, e.g., 20 µL).

    • Mix briefly and immediately measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (a reaction with no DNA template) from all readings.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition): % Inhibition = 100 * (1 - (Luminescence_Sample / Luminescence_VehicleControl))

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Protocol 2: Cell-Free Protein Synthesis Inhibition Assay (³H-Leucine Incorporation)

This classic method directly measures the incorporation of a radiolabeled amino acid into newly synthesized polypeptides.[11][12]

Materials:

  • E. coli S30 Cell-Free Extract Kit

  • Poly(U) RNA template (for synthesis of polyphenylalanine) or a specific mRNA template

  • ³H-Leucine (or ³H-Phenylalanine if using Poly(U) template)

  • Complete amino acid mixture lacking Leucine

  • This compound stock solution

  • Trichloroacetic Acid (TCA), 10% and 5% solutions

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filter manifold apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare Reaction Mix: On ice, prepare a reaction mix containing the S30 extract, reaction buffer, the amino acid mixture (lacking leucine), and the mRNA template.

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound as described in Protocol 1.

  • Initiate Reactions:

    • Aliquot the reaction mix into microcentrifuge tubes.

    • Add the appropriate inhibitor dilution or vehicle control to each tube.

    • Add ³H-Leucine to a final concentration of ~1 µCi per reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Stop Reaction & Precipitate Protein:

    • Stop the reaction by adding 1 mL of ice-cold 10% TCA.

    • Incubate on ice for 30 minutes to allow for complete protein precipitation.

  • Collect Precipitate:

    • Wet a glass fiber filter with 5% TCA.

    • Place the filter on the manifold apparatus.

    • Pour the reaction mixture onto the filter. The precipitated, radiolabeled protein will be trapped.

    • Wash the filter twice with 3 mL of ice-cold 5% TCA, followed by one wash with 3 mL of ethanol.

  • Quantify Radioactivity:

    • Carefully remove the filter and place it in a scintillation vial.

    • Allow the filter to dry completely.

    • Add 5 mL of scintillation fluid to the vial.

    • Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Subtract the background CPM (a reaction stopped at time zero) from all readings.

  • Calculate the percent inhibition for each concentration as described in Protocol 1, using CPM values instead of luminescence.

  • Plot the data and determine the IC₅₀ value using non-linear regression.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detect Detection cluster_analysis Data Analysis A1 Prepare Cell-Free Extract Master Mix B1 Combine Master Mix and Inhibitor in Plate/Tube A1->B1 A2 Prepare Serial Dilutions of this compound A2->B1 A3 Add Reporter DNA/mRNA & Labeled Amino Acid A3->A1 B2 Incubate at 37°C (30-90 min) B1->B2 C_Luc Add Luciferase Reagent & Measure Luminescence B2->C_Luc Protocol 1 C_Rad TCA Precipitation, Filtration & Scintillation Counting B2->C_Rad Protocol 2 D1 Calculate % Inhibition vs. Vehicle Control C_Luc->D1 C_Rad->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value (Non-linear Regression) D2->D3

Caption: General workflow for in vitro protein synthesis inhibition assays.

References

Application Notes and Protocols for the Purification of Efrotomycin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Efrotomycin, a polyketide antibiotic, from the fermentation broth of Nocardia lactamdurans. The methodologies described are based on established analytical procedures and general principles of antibiotic purification, offering a framework for laboratory-scale purification and process development.

Introduction

This compound is a narrow-spectrum antibiotic with activity against a range of Gram-positive bacteria. It is produced by the fermentation of the actinomycete Nocardia lactamdurans. The purification of this compound from the complex fermentation broth is a critical step in its production and analysis. This document outlines a multi-step purification strategy designed to isolate this compound with high purity.

The overall workflow for the purification of this compound can be visualized as a multi-stage process, starting from the fermentation broth and culminating in the purified active pharmaceutical ingredient.

Fermentation Fermentation of Nocardia lactamdurans Biomass_Removal Biomass Removal Fermentation->Biomass_Removal Harvested Broth Extraction Solvent Extraction Biomass_Removal->Extraction Clarified Broth Purification Chromatographic Purification Extraction->Purification Crude Extract Concentration Concentration and Drying Purification->Concentration Purified Fractions Purified_this compound Purified this compound Concentration->Purified_this compound Final Product

Caption: General workflow for this compound purification.

Fermentation of Nocardia lactamdurans

The production of this compound is initiated by the fermentation of Nocardia lactamdurans. Understanding the fermentation dynamics is crucial for optimizing the yield of the target antibiotic.

Key Fermentation Parameters:

ParameterCondition/ObservationReference
Microorganism Nocardia lactamdurans[1]
Growth Phase Cell growth occurs in the first 50 hours.[1]
This compound Biosynthesis Initiated when glucose concentration becomes low.[1]
Carbon Sources Supported by soybean oil and starch after glucose depletion.[1]
Inhibitors High concentrations of calcium ions can inhibit production.

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of this compound from a laboratory-scale fermentation broth.

Protocol 1: Biomass Removal

The first step in the purification process is to separate the Nocardia lactamdurans biomass from the fermentation broth.

Materials:

  • Fermentation broth

  • High-speed centrifuge

  • Centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Buchner funnel and flask

Procedure:

  • Transfer the fermentation broth to centrifuge tubes.

  • Centrifuge the broth at 10,000 x g for 20 minutes at 4°C to pellet the microbial cells.

  • Carefully decant the supernatant, which contains the dissolved this compound.

  • For complete removal of residual solids, filter the supernatant through a Whatman No. 1 filter paper using a Buchner funnel under vacuum.

  • The resulting clarified broth is now ready for the extraction step.

Protocol 2: Solvent Extraction of this compound

This protocol describes the extraction of this compound from the clarified fermentation broth using an organic solvent.

Materials:

  • Clarified fermentation broth

  • Dichloromethane (CH₂Cl₂)

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Place the clarified broth in a separatory funnel.

  • Add an equal volume of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Place the separatory funnel on a stand and allow the layers to separate. This compound will partition into the lower organic layer (dichloromethane).

  • Carefully drain the lower dichloromethane layer into a clean flask.

  • Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane to maximize recovery.

  • Combine the dichloromethane extracts.

  • Concentrate the combined extracts to dryness using a rotary evaporator at a temperature not exceeding 50°C. The resulting residue is the crude this compound extract.

Protocol 3: Silica Gel Column Chromatography

This protocol details the purification of the crude this compound extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Methanol

  • Ammonia solution

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in dichloromethane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Wash the packed column with 2-3 column volumes of dichloromethane.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of dichloromethane.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Washing:

    • Wash the column with 2 column volumes of a mixture of ethyl acetate and ammonia solution (180:1 v/v) to remove polar impurities.

  • Elution:

    • Elute the this compound from the column using methanol.

    • Collect fractions of the eluate in test tubes.

  • Fraction Analysis:

    • Monitor the elution of this compound by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol 95:5).

    • Pool the fractions containing pure this compound.

  • Concentration:

    • Combine the pure fractions and concentrate to dryness using a rotary evaporator to obtain purified this compound.

The logical flow of the purification process, from extraction to final product, can be represented in a diagram.

Start Crude this compound Extract Dissolve Dissolve in Dichloromethane Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Wash Wash with Ethyl Acetate: Ammonia (180:1) Load->Wash Elute Elute with Methanol Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate Concentrate to Dryness Pool->Concentrate End Purified this compound Concentrate->End

Caption: Chromatographic purification workflow.

Data Presentation

Table 1: this compound Purification Summary (Template)

Purification StepStarting Material (Volume/Mass)This compound Concentration (mg/mL or mg/g)Total this compound (mg)Purity (%)Recovery (%)
Clarified Broth100
Crude Extract
Pooled Fractions
Purified Product

Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion

The protocols outlined in these application notes provide a solid foundation for the purification of this compound from fermentation broth. The combination of solvent extraction and silica gel chromatography is an effective method for isolating this polyketide antibiotic. For process optimization and scale-up, further studies would be required to determine the optimal solvent ratios, column loading capacities, and elution gradients to maximize both purity and yield. Researchers are encouraged to use the provided templates to meticulously document their findings, which will be invaluable for the development of a robust and scalable purification process for this compound.

References

Application Notes and Protocols for Microbiological Assay of Efrotomycin Potency

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the potency of Efrotomycin using a microbiological agar diffusion assay. This method is suitable for researchers, scientists, and drug development professionals involved in quality control and potency determination of this compound.

Introduction

This compound is an antibiotic produced by Nocardia lactamdurans.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by targeting and binding to the elongation factor Tu (EF-Tu), a critical protein in the bacterial protein synthesis machinery.[2] This interaction effectively halts the elongation phase of protein production.[2] Microbiological assays are essential for determining the biological activity or potency of antibiotics.[3][4][5] These bioassays measure the inhibitory effect of the antibiotic on a susceptible microorganism, providing a direct assessment of its functionality.[3][6][7] The cylinder-plate or agar well diffusion method is a widely used technique for antibiotic potency testing.[3][4][8][9][10] This method relies on the diffusion of the antibiotic from a reservoir through an agar medium inoculated with a sensitive test organism. The resulting zone of growth inhibition is proportional to the concentration of the antibiotic.[3][9]

Principle of the Method

The potency of an this compound sample is determined by comparing the size of the inhibition zone it produces against a susceptible microorganism to the inhibition zones produced by known concentrations of an this compound reference standard. The assay is based on the principle that the diameter of the zone of inhibition is proportional to the logarithm of the antibiotic concentration.

Materials and Reagents

Material/ReagentSpecification
This compound Reference StandardKnown potency
Test OrganismBacillus cereus ATCC 19637
Culture MediumMedium F-6 (or other suitable medium for Bacillus cereus)
AgarMicrobiological grade
Buffer Solution No. 12pH 7.0 ± 0.2 (e.g., dibasic potassium phosphate and monobasic potassium phosphate buffer)[6]
AcetonitrileHPLC grade
MethanolHPLC grade
AcetoneAnalytical grade
Ammonia SolutionAnalytical grade
Sterile WaterPurified
Petri DishesSterile, 20 x 100 mm
Assay Cylinders (Penicylinders)Stainless steel, 8 mm OD, 6 mm ID, 10 mm length[6][9]
IncubatorCapable of maintaining 27-29°C
Calipers or Zone ReaderFor measuring inhibition zones

Experimental Protocols

Preparation of Test Organism and Inoculum

A spore suspension of Bacillus cereus ATCC 19637 is used for this assay.[1]

  • Spore Suspension: Prepare a spore suspension with a concentration of 1 x 10⁷ spores/mL.[1]

  • Inoculation of Medium: Add approximately 1.0 mL of the spore suspension to every 100 mL of sterilized culture medium (Medium F-6), which has been melted and cooled to a suitable temperature (e.g., 48-50°C).[1]

Preparation of Standard Solutions
  • This compound Standard Stock Solution (0.4 mg/mL):

    • Accurately weigh a suitable amount (e.g., no less than 40 mg) of the this compound working standard.[1]

    • Dissolve in a mixture of Buffer Solution No. 12 and acetonitrile (4:1) to obtain a final concentration of 0.4 mg (potency)/mL.[1]

  • Working Standard Solutions:

    • Prepare a series of standard solutions by diluting the stock solution. For a two-dose method, high and low concentration standards are prepared.[1]

    • High-Concentration Standard (S₂): 1.6 µg/mL[1]

    • Low-Concentration Standard (S₁): 0.4 µg/mL[1]

    • Additional concentrations such as 0.8, 0.2, and 0.1 µg/mL can be prepared for a more comprehensive standard curve.[1]

Preparation of Sample Solutions
  • Extraction Solvent: Prepare a mixture of acetone, water, and ammonia solution (200:49:1).[1]

  • Extraction:

    • Accurately weigh 3 to 5 g of the this compound sample (premix).[1]

    • Place it in a 200-mL stoppered Erlenmeyer flask and add 100 mL of the extraction solvent.[1]

    • Extract by stirring for 20 minutes.[1]

    • Filter the extract through a suitable filter paper (e.g., No. 5A).[1]

  • Dilution:

    • Accurately dilute a portion of the filtrate with a dilution solvent (a mixture of Buffer No. 2 and methanol, 4:1) to obtain sample solutions with expected concentrations corresponding to the high and low standard concentrations.[1]

    • High-Concentration Sample (U₂): 1.6 µg/mL[1]

    • Low-Concentration Sample (U₁): 0.4 µg/mL[1]

Agar Plate Assay (Cylinder-Plate Method)
  • Preparation of Plates:

    • Dispense a base layer of uninoculated agar medium into Petri dishes on a level surface.[9]

    • Once solidified, overlay with a seeded agar layer containing the Bacillus cereus inoculum.[9]

  • Placement of Cylinders:

    • Place 4-6 sterile assay cylinders on the solidified agar surface of each plate at equidistant points.[11]

  • Application of Solutions:

    • Fill the cylinders with the standard and sample solutions according to a predetermined layout (e.g., alternating standard and sample dilutions on the same plate).[11]

  • Incubation:

    • Incubate the plates at 27 to 29°C for 16 to 24 hours.[1]

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calipers or a zone reader.[12]

Data Presentation and Calculation

The potency of the sample is calculated by comparing the zone sizes produced by the sample to those produced by the standard. The results of the measurements should be recorded in a structured table.

Table 1: Zone of Inhibition Diameters (mm)

Plate No.Low Standard (S₁)High Standard (S₂)Low Sample (U₁)High Sample (U₂)
1
2
3
Average

The potency is calculated using established statistical methods for parallel line assays, as described in pharmacopoeias such as the USP.[12]

Visualizations

This compound's Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to Elongation Factor Tu (EF-Tu), preventing the release of EF-Tu-GDP from the ribosome and thereby stalling protein elongation.[2]

Efrotomycin_Mechanism A Aminoacyl-tRNA Ternary_Complex Ternary Complex (Aminoacyl-tRNA-EF-Tu-GTP) A->Ternary_Complex EFTU_GTP EF-Tu-GTP EFTU_GTP->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Binds to A-site Codon_Recognition Codon Recognition Ribosome->Codon_Recognition Blocked Stalled Ribosome Complex Ribosome->Blocked GTP_Hydrolysis GTP Hydrolysis Codon_Recognition->GTP_Hydrolysis EFTU_GDP EF-Tu-GDP GTP_Hydrolysis->EFTU_GDP Peptide_Bond Peptide Bond Formation GTP_Hydrolysis->Peptide_Bond Release EF-Tu-GDP Release EFTU_GDP->Release EFTU_GDP->Blocked Release->EFTU_GTP GDP/GTP Exchange This compound This compound This compound->Blocked Binds and prevents release

Caption: this compound's inhibitory action on bacterial protein synthesis.

Microbiological Assay Workflow

The following diagram outlines the key steps in the cylinder-plate microbiological assay for determining this compound potency.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_std Prepare Standard Solutions (High & Low Conc.) fill_cylinders Fill Cylinders with Standards & Samples prep_std->fill_cylinders prep_sample Prepare Sample Solutions (High & Low Conc.) prep_sample->fill_cylinders prep_inoculum Prepare Inoculum (Bacillus cereus) prep_plates Prepare Agar Plates (Base & Seeded Layers) prep_inoculum->prep_plates place_cylinders Place Cylinders on Agar prep_plates->place_cylinders place_cylinders->fill_cylinders incubate Incubate Plates (27-29°C, 16-24h) fill_cylinders->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones calculate Calculate Potency measure_zones->calculate

Caption: Workflow for the this compound microbiological potency assay.

References

Application Notes and Protocols for the Use of Efrotomycin in Anaerobic Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Efrotomycin is a narrow-spectrum antibiotic belonging to the elfamycin family, which also includes kirromycin and mocimycin. These antibiotics are known for their specific mechanism of action, targeting bacterial protein synthesis. This document provides detailed information on the use of this compound in anaerobic bacterial cultures, including its mechanism of action, spectrum of activity with a focus on anaerobic bacteria, and potential applications in research and drug development.

Mechanism of Action

This compound inhibits bacterial protein synthesis by targeting and binding to the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of translation. By binding to EF-Tu, this compound locks the factor in its active, GTP-bound conformation. This prevents the release of EF-Tu from the ribosome after GTP hydrolysis, thereby stalling protein synthesis and ultimately leading to bacterial cell death.

Spectrum of Activity

This compound has demonstrated activity primarily against Gram-positive bacteria. In vitro studies have shown its effectiveness against genera such as Streptococcus and Corynebacterium. While comprehensive data on its activity against a wide range of anaerobic bacteria is limited, specific studies have highlighted its potent activity against the significant anaerobic pathogen Clostridium difficile.

Applications in Research and Drug Development
  • Selective agent in microbiology: Due to its narrow spectrum, this compound can be used as a selective agent in mixed microbial cultures to inhibit the growth of susceptible Gram-positive bacteria while allowing the growth of resistant organisms.

  • Mechanism of action studies: As a specific inhibitor of EF-Tu, this compound serves as a valuable tool for studying the intricacies of bacterial protein synthesis and the function of elongation factors.

  • Drug discovery and development: The unique target of this compound makes it and other elfamycins interesting candidates for the development of novel antimicrobial agents, particularly in the face of growing resistance to other antibiotic classes. Its efficacy against C. difficile is of particular interest.

Quantitative Data

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Clostridium difficile980.1250.25[1]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The following are detailed protocols for determining the susceptibility of anaerobic bacteria to this compound using standard laboratory methods. These protocols are adapted from established guidelines for antimicrobial susceptibility testing of anaerobic bacteria.

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Selection: Based on the manufacturer's instructions or literature, dissolve the this compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or below to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.

  • Media Preparation: Prepare Brucella broth supplemented with hemin, vitamin K₁, and 5% laked horse blood. Dispense the broth into a 96-well microtiter plate.

  • Antibiotic Dilution: Perform serial twofold dilutions of the this compound stock solution in the broth-filled microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Culture the anaerobic test organism on a suitable agar plate (e.g., Brucella blood agar) in an anaerobic chamber for 24-48 hours.

    • Suspend several colonies in supplemented Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate in an anaerobic atmosphere (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol is also based on CLSI guidelines and is considered a reference method.

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K₁, and 5% laked horse blood. Keep the molten agar in a 48-50°C water bath.

  • Antibiotic Incorporation: Add appropriate volumes of the this compound stock solution to the molten agar to create a series of plates with twofold dilutions of the antibiotic. Also, prepare a control plate with no antibiotic.

  • Plate Pouring: Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution protocol to a turbidity of a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of the organism, or allows for the growth of no more than one or two colonies.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Efrotomycin_Mechanism_of_Action cluster_ribosome Ribosome A-site A-site Stalled Ribosome Protein Synthesis Stalled A-site->Stalled Ribosome EF-Tu cannot be released P-site P-site Aminoacyl-tRNA Aminoacyl-tRNA EF-Tu-GTP-Aminoacyl-tRNA Ternary Complex Aminoacyl-tRNA->EF-Tu-GTP-Aminoacyl-tRNA binds EF-Tu-GTP EF-Tu-GTP EF-Tu-GTP->EF-Tu-GTP-Aminoacyl-tRNA This compound This compound This compound->EF-Tu-GTP binds & locks EF-Tu-GTP-Aminoacyl-tRNA->A-site delivers to

Caption: Mechanism of action of this compound on bacterial protein synthesis.

Broth_Microdilution_Workflow start Start prep_media Prepare Supplemented Brucella Broth start->prep_media prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum serial_dilution Perform Serial Dilution of this compound in 96-well Plate prep_media->serial_dilution inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Anaerobically (37°C, 48h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC determination.

Agar_Dilution_Workflow start Start prep_agar Prepare Supplemented Brucella Agar start->prep_agar prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum add_this compound Add this compound to Molten Agar for Serial Dilutions prep_agar->add_this compound pour_plates Pour Agar Plates add_this compound->pour_plates spot_inoculate Spot Inoculate Plates pour_plates->spot_inoculate prep_inoculum->spot_inoculate incubate Incubate Anaerobically (37°C, 48h) spot_inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for Efrotomycin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efrotomycin is a narrow-spectrum antibiotic belonging to the elfamycin family. It is produced by the bacterium Nocardia lactamdurans and exhibits activity primarily against Gram-positive bacteria, as well as some Gram-negative species like Pasteurella, Yersinia, and Haemophilus. Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial component of the translational machinery. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for various research applications.

Physicochemical Properties and Solubility

This compound is a light yellow-brown to yellow-brown powder. Its solubility in various solvents is a critical factor in the preparation of stock solutions.

Table 1: Solubility of this compound

SolventSolubilityReference
MethanolFreely Soluble[1]
IsopropanolFreely Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[2]
AcetonitrileSlightly Soluble[1]
WaterVery Slightly Soluble[1]
HexanePractically Insoluble[1]

Preparation of this compound Stock Solutions

The choice of solvent and concentration for this compound stock solutions depends on the intended research application. For general in vitro cell-based assays, DMSO is a common solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations. For analytical purposes, a mixture of a buffer and an organic solvent is often employed.

Protocol for High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol is suitable for preparing a high-concentration stock solution for use in cell culture-based assays, such as determining the minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Label the aliquots clearly with the name of the compound, concentration, solvent, date of preparation, and initials of the preparer.

  • Store the aliquots at -20°C for long-term use.

Protocol for Analytical Standard Stock Solution (400 µg/mL)

This protocol is adapted from methods used for feed analysis and is suitable for preparing a standard stock solution for analytical techniques like HPLC.[1]

Materials:

  • This compound working standard

  • Buffer No. 12 (specific composition may vary, a standard laboratory buffer like phosphate buffer at a neutral pH can be a starting point)

  • Acetonitrile

  • Volumetric flask

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh no less than 40 mg of the this compound working standard.[1]

  • Prepare a solvent mixture of Buffer No. 12 and acetonitrile in a 4:1 ratio.[1]

  • Dissolve the weighed this compound in the solvent mixture in a volumetric flask to achieve a final concentration of 400 µg/mL.[1]

  • Use a magnetic stirrer to ensure the powder is completely dissolved.

  • This stock solution can be further diluted with the appropriate diluent for the creation of calibration curves. For example, dilutions to 1.6, 0.8, 0.4, 0.2, and 0.1 µg/mL are common for standard response line methods.[1]

Recommended Working Concentrations

The effective concentration of this compound can vary significantly depending on the bacterial species and the experimental conditions.

Table 2: Examples of this compound Working Concentrations

ApplicationOrganism/SystemEffective ConcentrationReference
In vitro antibacterial activityClostridium perfringens0.1 - 0.2 ppm (µg/mL)[3]
Cell-free protein synthesis inhibitionE. coli extractEC50 = 0.4 µM[4]
In vivo (feed additive)Pigs16 mg/kg of body weight[5][6]
In vivo (feed additive)Poultry1.1 - 55 ppm in feed[3]

Storage and Stability

Proper storage of this compound, both in solid form and in solution, is crucial to maintain its bioactivity.

Table 3: Storage and Stability of this compound

FormSolventStorage TemperatureStabilityRecommendationsReference
Solid PowderN/A-20°CLong-term (months to years)Store in a dry, dark place.[4]
Stock SolutionDMSO-20°CUp to 1 month (general guideline for antibiotics)Aliquot to avoid freeze-thaw cycles. Protect from light.General antibiotic handling
Stock SolutionBuffer/Acetonitrile4°CShort-termPrepare fresh for analytical runs if possible.General analytical practice

Note: Prolonged exposure to light or acidic/basic solutions can reduce the antibacterial activity of this compound.[7]

Safety and Handling Precautions

As with any chemical reagent, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate gloves.

  • Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Minimize dust generation. Avoid contact with skin and eyes.

  • First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If ingested, do not induce vomiting and seek medical attention.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

This compound exerts its antibacterial effect by inhibiting protein synthesis at the elongation step. It specifically targets Elongation Factor Tu (EF-Tu), a GTPase that is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.

The binding of this compound to the EF-Tu•GDP complex induces a conformational change that mimics the GTP-bound state. This locks EF-Tu onto the ribosome, preventing its dissociation and subsequent rounds of tRNA delivery, thereby halting protein synthesis.

Efrotomycin_Mechanism_of_Action EF_Tu_GTP EF-Tu•GTP Ternary_Complex Ternary Complex (aa-tRNA•EF-Tu•GTP) EF_Tu_GTP->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Binds to A-site GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis Codon Recognition Blocked_Complex Blocked Ribosome Complex (EF-Tu•GDP Stalled) EF_Tu_GDP EF-Tu•GDP GTP_Hydrolysis->EF_Tu_GDP Release of Pi Peptide_Elongation Peptide Chain Elongation GTP_Hydrolysis->Peptide_Elongation EF_Tu_GDP->EF_Tu_GTP GDP/GTP Exchange (via EF-Ts) EF_Tu_GDP->Blocked_Complex Binds to EF-Tu•GDP on Ribosome This compound This compound Inhibition Inhibition of Protein Synthesis Blocked_Complex->Inhibition aa_tRNA aa_tRNA

Caption: Mechanism of this compound Action.

Experimental Workflow: Preparation and Use of this compound Stock Solution

The following diagram illustrates a typical workflow for preparing and using an this compound stock solution in a cell-based assay.

Efrotomycin_Workflow Weigh Weigh this compound Powder Dissolve Dissolve in DMSO to create Stock Solution Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot Store Store at -20°C Aliquot->Store Prepare_Working Prepare Working Solutions (Dilute Stock in Culture Medium) Store->Prepare_Working Thaw one aliquot Treat_Cells Treat Cells with Working Solutions Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Cell Viability/ Antibacterial Assay Incubate->Assay Analyze Analyze Data (e.g., calculate IC50) Assay->Analyze End End Analyze->End

Caption: this compound Stock Solution Workflow.

References

Application of Efrotomycin in Studies of Bacterial Translation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Efrotomycin is a member of the elfamycin family of antibiotics, which are known inhibitors of bacterial protein synthesis.[1] It serves as a valuable tool for researchers studying the mechanisms of bacterial translation, particularly the elongation phase. The primary target of this compound is the elongation factor Tu (EF-Tu), a highly conserved and essential GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome.[2][3]

The mechanism of action of this compound involves its binding to EF-Tu, which locks the factor in a conformation that, even after GTP hydrolysis, prevents its dissociation from the ribosome. This stable this compound-EF-Tu-GDP-ribosome complex effectively stalls the ribosome, thereby inhibiting further peptide chain elongation.[1][2] This specific mode of action makes this compound a useful probe for investigating the dynamics of EF-Tu function, including its interaction with the ribosome, tRNA, and guanine nucleotides.

In research settings, this compound is often used in comparative studies with other EF-Tu inhibitors, such as kirromycin and MDL 62,879, to elucidate subtle differences in their mechanisms and to understand the structure-activity relationships of this class of antibiotics.[2][3] While active against Gram-positive bacteria and in cell-free extracts from Escherichia coli, this compound is notably inactive against intact Gram-negative bacteria like E. coli and the Gram-positive bacterium Bacillus subtilis in whole-cell assays, suggesting potential issues with cell permeability in these organisms.[2][3][4][5] This differential activity can be exploited in studies on bacterial cell wall permeability and antibiotic resistance mechanisms.

Data Presentation

Table 1: In Vitro Inhibition of Protein Synthesis by Elfamycins
Antibiotic50% Inhibitory Concentration (IC50) in E. coli poly(Phe) Synthesis System (µM)
Kirromycin0.03
Aurodox0.05
This compound 0.1
Phenelfamycin A0.3
Unphenelfamycin1.0
L-681,2173.0

Data adapted from Hall C. C., et al. (1989).[1]

Table 2: Comparative Sensitivity of Bacterial Strains to EF-Tu Inhibitors in Cell-Free Protein Synthesis
Bacterial StrainThis compoundMDL 62,879
Escherichia coliSensitiveSensitive
Bacillus subtilisResistantSensitive
B. subtilis G1674 (MDL 62,879 Resistant)ResistantResistant

Data adapted from Landini P., et al. (1992).[2][3]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Clostridium difficile
MetricConcentration (µg/mL)
MIC500.125
MIC900.25

Data adapted from Clabots C. R., et al. (1987).[6]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound in an E. coli Cell-Free Translation System

This protocol describes how to determine the 50% inhibitory concentration (IC50) of this compound in an E. coli S30 cell-free transcription-translation (TX-TL) system.

Materials:

  • E. coli S30 extract

  • Reaction buffer (containing amino acids, energy source, salts, and cofactors)

  • DNA template (e.g., plasmid encoding a reporter protein like luciferase or GFP)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Control solvent (e.g., DMSO)

  • Nuclease-free water

  • Microplate reader for detecting the reporter protein signal

Procedure:

  • Prepare a master mix: For a set of reactions, prepare a master mix containing the E. coli S30 extract, reaction buffer, and DNA template.

  • Prepare serial dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in the control solvent. The concentration range should span several orders of magnitude around the expected IC50.

  • Set up the reactions: In a microplate, add a small volume of each this compound dilution to individual wells. Also, include control wells with only the solvent.

  • Initiate the reaction: Add the master mix to each well to start the transcription-translation reaction.

  • Incubate: Incubate the microplate at the optimal temperature for the cell-free system (typically 37°C) for a sufficient time to allow for protein expression (e.g., 1-2 hours).

  • Measure the reporter signal: After incubation, measure the signal from the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP) using a microplate reader.

  • Data analysis:

    • Subtract the background signal (from wells without DNA template).

    • Normalize the data by setting the signal from the solvent-only control as 100% activity.

    • Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Filter Binding Assay to Study this compound's Effect on EF-Tu-tRNA Interaction

This protocol is designed to assess how this compound affects the binding of aminoacyl-tRNA to EF-Tu.

Materials:

  • Purified EF-Tu

  • Radioactively labeled aminoacyl-tRNA (e.g., [3H]Phe-tRNA^Phe)

  • GTP

  • This compound

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • Nitrocellulose filters (0.45 µm pore size)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the binding reactions: In microcentrifuge tubes, set up binding reactions containing EF-Tu, GTP, and radioactively labeled aminoacyl-tRNA in the binding buffer. Include reactions with varying concentrations of this compound and a no-drug control.

  • Incubate: Incubate the reactions at a suitable temperature (e.g., 30°C) for a sufficient time (e.g., 15-30 minutes) to allow complex formation.

  • Filter the reactions: Pass each reaction mixture through a pre-wetted nitrocellulose filter under gentle vacuum. Proteins and protein-ligand complexes will bind to the filter, while free nucleotides and tRNA will pass through.

  • Wash the filters: Wash each filter with cold binding buffer to remove any unbound radioactive tRNA.

  • Quantify bound radioactivity: Place each filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data analysis:

    • Calculate the amount of bound aminoacyl-tRNA for each this compound concentration.

    • Plot the amount of bound tRNA against the this compound concentration to determine its effect on the EF-Tu-tRNA interaction.

Mandatory Visualizations

Efrotomycin_Mechanism_of_Action EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Decoding Codon Recognition at A-site Ternary_Complex->Decoding Binds to Ribosome Ribosome Ribosome-mRNA GTP_Hydrolysis GTP Hydrolysis Decoding->GTP_Hydrolysis EF_Tu_GDP EF-Tu-GDP GTP_Hydrolysis->EF_Tu_GDP Conformational Change EF_Tu_GDP->Ribosome Release from Ribosome Stalled_Complex Stalled Ribosome Complex (EF-Tu-GDP-Efrotomycin) EF_Tu_GDP->Stalled_Complex Prevents Release Translation_Blocked Translation Elongation Blocked Stalled_Complex->Translation_Blocked This compound This compound This compound->EF_Tu_GDP Binds to EF-Tu

Caption: Mechanism of this compound action on bacterial translation.

Experimental_Workflow_IC50 Start Start: Prepare Reagents Prepare_Extract Prepare E. coli S30 Cell-Free Extract Start->Prepare_Extract Prepare_Drug Prepare Serial Dilutions of this compound Start->Prepare_Drug Setup_Reaction Set up in vitro Transcription-Translation Reactions Prepare_Extract->Setup_Reaction Prepare_Drug->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Measure Measure Reporter Protein Signal Incubate->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End: Determine IC50 Analyze->End

References

Application Notes and Protocols for the Heterologous Expression of the Efrotomycin Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the efrotomycin biosynthetic gene cluster, a crucial step in the discovery of novel this compound analogs and the optimization of its production for therapeutic applications. Efrotomycins are a class of antibiotics with a unique mode of action, making them promising candidates for further drug development.

Introduction

This compound is a polyketide antibiotic originally isolated from Nocardia lactamdurans and more recently from the salt mine-derived Amycolatopsis cihanbeyliensis DSM 45679.[1][2][3] Its complex structure, featuring a pyridone ring, presents significant challenges for chemical synthesis, making biotechnological production through heterologous expression an attractive alternative. Heterologous expression of the this compound gene cluster in a well-characterized host, such as Streptomyces lividans, allows for the circumvention of challenges associated with the native producer and opens avenues for genetic engineering to improve yield and generate novel derivatives.[1]

Recent studies have demonstrated the successful heterologous expression of the this compound gene cluster (efr BGC) in Streptomyces lividans SBT18, leading to the production of this compound B1.[1] Furthermore, the co-expression of a putative self-resistance transporter gene, efrT, located outside the main cluster, has been shown to significantly enhance production, suggesting a key role for this transporter in overcoming product toxicity.[1]

Data Presentation

While specific quantitative production titers for heterologously produced this compound B1 are not detailed in the available literature, the qualitative and semi-quantitative improvements are summarized below.

Heterologous HostExpressed GenesObserved ProductionReported Yield ImprovementReference
Streptomyces lividans SBT18This compound gene cluster (efr BGC)This compound B1-[1]
Streptomyces lividans SBT18This compound gene cluster (efr BGC) + efrT (transporter gene)This compound B1Several-fold increase[1]

Experimental Protocols

The following protocols are based on established methodologies for the heterologous expression of large polyketide biosynthetic gene clusters in Streptomyces hosts and specific details from the successful expression of the this compound gene cluster.[1][4][5]

Identification and Cloning of the this compound Biosynthetic Gene Cluster

Objective: To identify and clone the complete this compound biosynthetic gene cluster from Amycolatopsis cihanbeyliensis DSM 45679.

Materials:

  • Amycolatopsis cihanbeyliensis DSM 45679 genomic DNA

  • Bacterial Artificial Chromosome (BAC) vector (e.g., pSBAC)[4][5]

  • Restriction enzymes

  • T4 DNA Ligase

  • E. coli competent cells (for BAC library construction)

  • PCR primers for screening

Protocol:

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from Amycolatopsis cihanbeyliensis DSM 45679 using a suitable extraction kit or standard protocols for Actinobacteria.

  • BAC Library Construction: a. Partially digest the genomic DNA with a suitable restriction enzyme to generate large fragments ( >100 kb). b. Ligate the size-selected DNA fragments into a linearized and dephosphorylated BAC vector (e.g., pSBAC). c. Transform the ligation mixture into electrocompetent E. coli cells and select for transformants on appropriate antibiotic-containing medium.

  • Screening of the BAC Library: a. Design PCR primers based on conserved sequences of key biosynthetic genes within the this compound cluster (e.g., polyketide synthase (PKS) domains). b. Screen pooled BAC clones by PCR to identify those containing the target gene cluster. c. Confirm the integrity and completeness of the gene cluster in positive clones by end-sequencing and restriction mapping.

Heterologous Expression in Streptomyces lividans

Objective: To transfer the BAC construct containing the this compound gene cluster into Streptomyces lividans and assess for production.

Materials:

  • E. coli donor strain carrying the this compound BGC-containing BAC vector

  • Streptomyces lividans SBT18 recipient strain

  • Media for intergeneric conjugation (e.g., ISP4 agar)

  • Antibiotics for selection (e.g., apramycin, nalidixic acid)

  • Fermentation medium (e.g., TSB, R5A)

Protocol:

  • Intergeneric Conjugation: a. Grow the E. coli donor strain and S. lividans recipient strain to mid-log phase. b. Mix the donor and recipient cultures and plate the mixture onto ISP4 agar plates. c. Incubate the plates to allow for conjugation. d. Overlay the plates with antibiotics to select for S. lividans exconjugants that have integrated the BAC vector.

  • Fermentation and Production Analysis: a. Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium. b. Use the seed culture to inoculate a larger volume of production medium. c. Incubate the production culture under optimal conditions for Streptomyces fermentation (e.g., 28-30°C, 200-250 rpm). d. After a suitable fermentation period (e.g., 7-10 days), harvest the culture broth.

  • Extraction and Analysis of this compound: a. Extract the secondary metabolites from the culture broth using an organic solvent (e.g., ethyl acetate). b. Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of this compound B1 by comparing with an authentic standard.

Co-expression of the Transporter Gene efrT

Objective: To improve this compound production by co-expressing the transporter gene efrT.

Materials:

  • Recombinant S. lividans strain carrying the this compound BGC

  • Expression vector for Streptomyces (e.g., pSET152-based)

  • PCR primers to amplify the efrT gene

  • Restriction enzymes and T4 DNA Ligase

Protocol:

  • Cloning of efrT: a. Amplify the efrT gene from the genomic DNA of A. cihanbeyliensis using PCR. b. Clone the amplified efrT gene into a suitable Streptomyces expression vector under the control of a strong constitutive promoter.

  • Transformation: Introduce the efrT expression vector into the recombinant S. lividans strain already containing the this compound BGC via protoplast transformation or conjugation.

  • Fermentation and Analysis: Perform fermentation and analysis of this compound production as described in section 3.2 to compare the yield with and without the co-expression of efrT.

Visualizations

experimental_workflow cluster_0 Gene Cluster Identification & Cloning cluster_1 Heterologous Expression cluster_2 Yield Improvement A Isolate gDNA from Amycolatopsis cihanbeyliensis B Construct BAC Library in E. coli A->B C Screen Library for This compound BGC B->C D Identify Positive BAC Clone C->D E Intergeneric Conjugation into Streptomyces lividans SBT18 D->E Transfer BAC F Fermentation of Recombinant Strain E->F G Extraction & Analysis (HPLC, LC-MS) F->G H This compound B1 Production G->H J Introduce efrT into This compound-producing Strain H->J I Clone efrT Transporter Gene into Expression Vector I->J K Comparative Fermentation & Analysis J->K L Increased this compound B1 Yield K->L

Caption: Workflow for heterologous expression of the this compound gene cluster.

efrotomycin_biosynthesis cluster_pathway Simplified this compound Biosynthesis cluster_export Cellular Export precursors Malonyl-CoA & other precursors pks Type I Polyketide Synthase (PKS) (efr gene cluster) precursors->pks polyketide Polyketide Intermediate pks->polyketide tailoring Post-PKS Tailoring Enzymes (e.g., cyclization, glycosylation) polyketide->tailoring This compound This compound tailoring->this compound transporter EfrT Transporter This compound->transporter Export extracellular Extracellular Space transporter->extracellular

Caption: Simplified this compound biosynthesis and export pathway.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Efrotomycin MIC assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efrotomycin Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it affect MIC results?

A1: this compound's primary mechanism of action is the inhibition of bacterial protein synthesis by targeting and binding to Elongation Factor Tu (EF-Tu). This interaction halts the elongation phase of protein production. Some research also suggests a secondary mechanism involving the inhibition of bacterial cell wall synthesis. Understanding these mechanisms is crucial, as variability in experimental conditions that affect protein synthesis or cell wall integrity could potentially lead to inconsistent MIC results.

Q2: Which bacterial species are generally susceptible or resistant to this compound?

A2: this compound has a relatively narrow spectrum of activity. It is most active against genera such as Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium.[1] Studies have also shown it to be highly active against Clostridium difficile. Some Enterococcus species show susceptibility while others are resistant. For instance, Enterococcus faecium is generally susceptible, whereas Enterococcus casseliflavus and Enterococcus gallinarum are typically resistant.[2][3]

Q3: Are there established quality control (QC) ranges for this compound MIC assays?

A3: Publicly available, standardized QC ranges for this compound from regulatory bodies like CLSI or EUCAST are not readily found in the provided search results. When specific ranges are not available, it is recommended to establish internal QC ranges using well-characterized reference strains such as Staphylococcus aureus ATCC 29213 or other relevant strains. This will help ensure the consistency and accuracy of the assay.

Troubleshooting Inconsistent this compound MIC Results

Inconsistent MIC results can arise from a variety of factors. This guide provides a systematic approach to troubleshooting common issues.

Diagram: Troubleshooting Workflow for Inconsistent MICs

TroubleshootingWorkflow Troubleshooting Flow for Inconsistent this compound MICs Inconsistent_Results Inconsistent MIC Results Observed Check_Reagents Step 1: Verify Reagent Quality - this compound stock solution - Media preparation - Reagent storage Inconsistent_Results->Check_Reagents Check_Inoculum Step 2: Review Inoculum Preparation - Colony morphology - Growth phase - Inoculum density (McFarland standard) Check_Reagents->Check_Inoculum Check_Procedure Step 3: Examine Assay Procedure - Pipetting accuracy - Incubation conditions (time, temp, atmosphere) - Plate reading method Check_Inoculum->Check_Procedure Contamination Contamination Check: - Growth in negative control wells - Mixed colony types on purity plates Check_Procedure->Contamination QC_Strain_Performance QC Strain Performance: - MIC within expected range? - Consistent results across runs? Check_Procedure->QC_Strain_Performance Troubleshooting_Action Take Corrective Action: - Prepare fresh reagents - Standardize inoculum prep - Refine pipetting technique - Calibrate equipment Contamination->Troubleshooting_Action QC_Strain_Performance->Troubleshooting_Action Troubleshooting_Action->Inconsistent_Results Re-run Assay Consistent_Results Consistent MIC Results Achieved Troubleshooting_Action->Consistent_Results Efrotomycin_MoA This compound's Primary Mechanism of Action cluster_translation Bacterial Protein Synthesis Ribosome Ribosome Protein_Elongation Protein Elongation Ribosome->Protein_Elongation Peptide bond formation EFTu_GTP_tRNA EF-Tu-GTP-aminoacyl-tRNA (Ternary Complex) EFTu_GTP_tRNA->Ribosome Binds to A-site Inhibition Inhibition EFTu_GTP_tRNA->Inhibition This compound This compound This compound->EFTu_GTP_tRNA Binds to EF-Tu Inhibition->Ribosome Prevents release of EF-Tu-GDP Inhibition->Protein_Elongation Halts elongation

References

Technical Support Center: Optimizing Efrotomycin for In Vitro Translation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing efrotomycin as an inhibitor in in vitro translation experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual diagrams to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibiotic that inhibits protein synthesis in bacteria. It specifically targets the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound prevents the correct delivery of aminoacyl-tRNA to the ribosome, thereby halting the polypeptide chain elongation. This compound belongs to the kirromycin class of antibiotics.

Q2: In which in vitro translation systems is this compound effective?

A2: this compound is effective in in vitro translation systems derived from bacteria that possess a susceptible EF-Tu, such as Escherichia coli. It is important to note that this compound is not active against Bacillus subtilis in cell-free protein synthesis assays. Therefore, it is crucial to select an appropriate cell-free system for your experiments.

Q3: What is the recommended starting concentration for this compound in an E. coli cell-free system?

A3: While the optimal concentration can vary depending on the specific components and conditions of your in vitro translation system, a good starting point for this compound's concentration can be inferred from its activity against sensitive bacteria. For instance, it has demonstrated activity against Clostridium perfringens at concentrations as low as 0.1 to 0.2 ppm. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and the optimal working concentration for your specific experimental setup.

Quantitative Data Summary

For reproducible and accurate results, it is essential to determine the optimal concentration of this compound for your specific experimental conditions. The following table provides a summary of reported effective concentrations to guide your experimental design.

AntibioticOrganism/SystemEffective Concentration / IC50Reference
This compoundClostridium perfringens0.1 - 0.2 ppm (for suppression of gas production)
MDL 62,879 (related antibiotic)E. coli cell-free systemIC50 of 0.12 mg/L

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound for In Vitro Translation Inhibition

This protocol outlines the steps to determine the IC50 and optimal working concentration of this compound in an E. coli-based cell-free translation system.

Materials:

  • E. coli S30 cell-free extract system

  • DNA or mRNA template encoding a reporter protein (e.g., luciferase, GFP)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Reaction buffer

  • Nuclease-free water

  • Detection reagent for the reporter protein (e.g., luciferin for luciferase)

  • Microplate reader

Procedure:

  • Prepare a dilution series of this compound: Serially dilute the this compound stock solution to create a range of concentrations to test. A 10-point, 2-fold dilution series starting from a high concentration (e.g., 100 µM) is recommended. Include a no-efrotomycin control (vehicle only).

  • Set up the in vitro translation reactions: In a microplate, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and energy source according to the manufacturer's instructions.

  • Add this compound: Add the different concentrations of diluted this compound to the appropriate wells. Ensure the final solvent concentration is consistent across all wells and does not inhibit the reaction.

  • Initiate the reaction: Add the DNA or mRNA template to each well to start the translation reaction.

  • Incubate: Incubate the plate at the recommended temperature (usually 37°C) for the specified time (e.g., 1-2 hours).

  • Detect the reporter protein: Add the appropriate detection reagent to each well and measure the signal (e.g., luminescence for luciferase) using a microplate reader.

  • Data analysis:

    • Subtract the background signal (no template control) from all readings.

    • Normalize the data to the no-efrotomycin control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value. The optimal working concentration for complete inhibition will be in the plateau region of the curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition observed even at high this compound concentrations 1. Inactive this compound. 2. Use of an insensitive cell-free system (e.g., B. subtilis extract). 3. Incorrect preparation of this compound solution.1. Verify the quality and storage conditions of the this compound. 2. Ensure you are using an E. coli-based or another sensitive cell-free translation system. 3. Prepare a fresh stock solution and verify the solvent is compatible with the assay.
High variability between replicates 1. Pipetting errors. 2. Inconsistent mixing of reagents. 3. RNase contamination.1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure all components are thoroughly mixed before incubation. 3. Use RNase-free tips, tubes, and water. Include an RNase inhibitor in the reaction if necessary.
Low overall translation signal (even in the no-inhibitor control) 1. Degraded mRNA template. 2. Inactive cell-free extract. 3. Suboptimal reaction conditions (e.g., temperature, incubation time).1. Check the integrity of your mRNA template on a gel. 2. Use a fresh or properly stored aliquot of the cell-free extract. 3. Optimize the reaction conditions as per the manufacturer's protocol.
Inconsistent IC50 values across experiments 1. Variation in the concentration of cell-free extract components. 2. Different batches of reagents.1. Use a consistent source and batch of cell-free extract. 2. Aliquot reagents to minimize freeze-thaw cycles. 3. Always run a full dose-response curve for each new experiment or batch of reagents.

Visual Diagrams

Mechanism of this compound Action

Efrotomycin_Mechanism cluster_elongation Translation Elongation Cycle EF-Tu_GTP_aa-tRNA EF-Tu-GTP-aminoacyl-tRNA (Ternary Complex) Ribosome Ribosome with empty A-site EF-Tu_GTP_aa-tRNA->Ribosome Binds to A-site Inhibited_Complex Stalled Ribosome Complex EF-Tu_GTP_aa-tRNA->Inhibited_Complex Prevents proper accommodation in A-site Peptide_Elongation Peptide Bond Formation and Elongation Ribosome->Peptide_Elongation GTP Hydrolysis & EF-Tu Release EF-Tu_GDP EF-Tu-GDP Peptide_Elongation->Ribosome This compound This compound This compound->EF-Tu_GTP_aa-tRNA Binds to EF-Tu Inhibited_Complex->Peptide_Elongation INHIBITED

Caption: this compound inhibits protein synthesis by targeting EF-Tu.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow cluster_prep Preparation cluster_assay In Vitro Translation Assay cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock Solution Serial_Dilution Create Serial Dilutions Prepare_Stock->Serial_Dilution Add_this compound Add this compound Dilutions and Controls Serial_Dilution->Add_this compound Prepare_Controls Prepare Positive (No Inhibitor) & Negative (No Template) Controls Prepare_Controls->Add_this compound Setup_Reaction Set up Translation Reactions (E. coli S30 Extract, Template, etc.) Setup_Reaction->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Detect_Signal Detect Reporter Signal (e.g., Luminescence) Incubate->Detect_Signal Normalize_Data Normalize Data to Positive Control Detect_Signal->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for In Vitro Translation Inhibition Assays

Troubleshooting_Logic Start Experiment Fails or Gives Inconsistent Results Check_Controls Are Controls Behaving as Expected? (Positive & Negative) Start->Check_Controls No_Signal Low/No Signal in Positive Control? Check_Controls->No_Signal No Check_Reagents Check Template Integrity, Extract Activity, and Reaction Conditions No_Signal->Check_Reagents Yes No_Inhibition No Inhibition with this compound? No_Signal->No_Inhibition No End Problem Solved Check_Reagents->End Check_this compound Verify this compound Activity, Stock Concentration, and Compatibility of Cell-Free System No_Inhibition->Check_this compound Yes High_Variability High Variability? No_Inhibition->High_Variability No Check_this compound->End Check_Technique Review Pipetting Technique, Mixing Procedures, and for RNase Contamination High_Variability->Check_Technique Yes High_Variability->End No Check_Technique->End

Caption: A decision tree for troubleshooting common issues.

Identifying and mitigating Efrotomycin off-target effects in bacteria.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Efrotomycin. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

A1: this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. It specifically targets and binds to Elongation Factor Tu (EF-Tu), a critical GTPase involved in delivering aminoacyl-tRNA to the ribosome. This binding event stalls the ribosome, halting protein production.[1][2]

Q2: What are the potential off-target effects or secondary mechanisms of this compound?

A2: While protein synthesis inhibition is its primary role, emerging research suggests a potential secondary mechanism involving the inhibition of bacterial cell wall synthesis.[1] This is thought to occur through an interaction with Lipid II, a key precursor in peptidoglycan biosynthesis.[1] Uncharacterized off-target effects could also manifest as unexpected physiological changes in the bacteria under study.[3]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Differentiating effects requires a multi-step approach. First, confirm the on-target effect by assessing protein synthesis levels. Then, use genetic and proteomic methods to investigate other possibilities. For example, if you observe resistance, sequence the gene for EF-Tu (tuf). If no mutations are present, the resistance mechanism is likely off-target.[2] Similarly, observing phenotypes inconsistent with protein synthesis inhibition (e.g., rapid cell lysis) warrants investigation into off-targets like the cell wall.

Q4: What is the known antibacterial spectrum of this compound?

A4: this compound has a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[4] It is most active against genera such as Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium.[1][5] It has also shown excellent activity against Clostridium perfringens. It is generally inactive against E. coli in cellular assays but does inhibit its cell-free protein synthesis, suggesting permeability issues.[1]

Troubleshooting Guide

This guide addresses specific issues that may indicate off-target effects.

Problem 1: I'm observing phenotypic changes (e.g., cell lysis, filamentation) that seem inconsistent with only protein synthesis inhibition.

  • Possible Cause: This may be due to this compound's potential secondary effect on cell wall synthesis via Lipid II interaction.[1] Disrupting peptidoglycan synthesis can lead to cell lysis and morphological abnormalities.

  • Troubleshooting Steps:

    • Microscopy Analysis: Use phase-contrast or electron microscopy to carefully document the morphological changes. Compare these to phenotypes induced by known inhibitors of protein synthesis (e.g., tetracycline) and cell wall synthesis (e.g., vancomycin).

    • Cell Wall Integrity Assays: Perform assays to measure the integrity of the bacterial cell wall, such as osmotic fragility tests or assays that measure the release of cytoplasmic components.

    • Proteomic Profiling: Use techniques like mass spectrometry-based proteomics to analyze global changes in protein expression. Look for upregulation of stress responses related to cell wall damage.[6]

Problem 2: Bacteria are developing resistance to this compound, but sequencing of the tuf gene (encoding EF-Tu) shows no mutations.

  • Possible Cause: Resistance is occurring through an off-target mechanism. Common antibiotic resistance mechanisms include increased drug efflux (pumping the drug out), enzymatic inactivation of the drug, or modification of a different, off-target cellular component.[7]

  • Troubleshooting Steps:

    • Whole Genome Sequencing (WGS): Sequence the entire genome of the resistant strain and compare it to the sensitive parent strain. This can identify mutations in genes other than tuf that may be responsible for resistance. Look for mutations in efflux pump regulators, transporters, or enzymes.

    • Efflux Pump Inhibition Assay: Test the resistant strain's susceptibility to this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI). A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of the EPI suggests that efflux is the resistance mechanism.

    • Metabolomic Analysis: Analyze the supernatant of the resistant culture to see if this compound is being chemically modified or degraded.

Problem 3: My experimental results are not reproducible, and the MIC of this compound seems to vary.

  • Possible Cause: The activity of this compound can be influenced by components in the culture medium. For instance, the production of this compound by Nocardia lactamdurans is inhibited by calcium ions. While this relates to production, variability in ion concentration in experimental media could potentially affect the antibiotic's activity or stability.

  • Troubleshooting Steps:

    • Standardize Media: Ensure you are using a consistent, well-defined culture medium for all experiments. If preparing your own medium, use deionized or distilled water to minimize batch-to-batch variability in mineral content.

    • Control for Cations: If you suspect ionic interference, measure the concentration of divalent cations like Ca²⁺ and Mg²⁺ in your media. Consider using a defined minimal medium where all component concentrations are known.

    • Perform Quality Control: Always run a quality control strain with a known this compound MIC alongside your experimental strains to ensure the antibiotic potency and assay conditions are consistent.[5]

Data & Protocols

Quantitative Data Summary

The following table summarizes methods for identifying antibiotic off-target effects.

MethodPrincipleAdvantagesDisadvantagesCitations
Chemical Proteomics Uses chemical probes or affinity capture to identify proteins that physically bind to the drug.Directly identifies binding partners; can be done in cell lysates or live cells.Probe synthesis can alter drug activity; may miss low-affinity interactions.
Whole Genome Sequencing (WGS) Compares the genome of resistant mutants to the parent strain to find mutations responsible for resistance.Unbiased and comprehensive; can identify novel resistance mechanisms.Identifies correlation, not causation; requires further validation of mutated genes.
Transcriptomics / Proteomics Measures global changes in gene or protein expression in response to the drug.Provides a systems-level view of the cellular response; can reveal affected pathways.Changes can be downstream or indirect effects, not necessarily direct off-targets.[3][6]
Genetic Screens (e.g., CRISPRi) Systematically knocks down gene expression to find genes whose suppression alters sensitivity to the drug.Can identify genes that are functionally related to the drug's activity or resistance.Off-target effects of the screening technology itself must be considered.
Experimental Protocols
Protocol 1: Proteomic Identification of Off-Target Binders

This protocol provides a general workflow for identifying proteins that bind to this compound using an affinity purification approach.

  • Probe Synthesis (Optional but Recommended): Synthesize a biotinylated version of this compound. This involves chemically modifying the molecule without disrupting its active sites.

  • Cell Lysate Preparation:

    • Grow the target bacterial strain to mid-log phase.

    • Treat one culture with this compound (or the biotinylated probe) and a control culture with a vehicle (e.g., DMSO).

    • Harvest cells, wash with a suitable buffer, and lyse them using sonication or a French press to release proteins.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Purification:

    • If using a biotinylated probe, incubate the lysate with streptavidin-coated magnetic beads to capture the probe and any bound proteins.

    • If using unmodified this compound, incubate the lysate with beads to which this compound has been chemically conjugated.

    • As a control, incubate a separate aliquot of lysate with beads that have no drug attached.

  • Washing and Elution:

    • Thoroughly wash the beads with buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads using a competitive agent or by changing buffer conditions (e.g., pH, salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a protein database search engine to identify the proteins that were present in the drug-treated sample but absent or significantly reduced in the control sample. These are your potential off-target binders.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard broth microdilution method for determining the MIC of this compound.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., a methanol/buffer mixture) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Pick several colonies and suspend them in sterile saline or broth to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (or other appropriate growth medium).

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth to achieve a range of desired concentrations.

    • Leave one well as a positive control (broth + bacteria, no drug) and another as a negative control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 16-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[5]

Visualizations

Mechanisms of Action

cluster_0 This compound Action cluster_1 On-Target Effect cluster_2 Potential Off-Target Effect This compound This compound EFTu Elongation Factor-Tu (EF-Tu) This compound->EFTu INHIBITS LipidII Lipid II This compound->LipidII INHIBITS? Ribosome Ribosome EFTu->Ribosome Delivers tRNA ProteinSynth Protein Synthesis Ribosome->ProteinSynth Elongates Polypeptide CellWall Peptidoglycan Cell Wall LipidII->CellWall Precursor for Synthesis

Caption: On-target (EF-Tu) and potential off-target (Lipid II) pathways of this compound.

Workflow for Identifying Off-Target Based Resistance

cluster_workflow Troubleshooting Workflow Start Observe Resistance to This compound SeqTUF Sequence EF-Tu Gene (tuf) Start->SeqTUF Decision Mutation Found? SeqTUF->Decision OnTarget Resistance is On-Target (EF-Tu Modification) Decision->OnTarget Yes OffTarget Resistance is Off-Target Decision->OffTarget No WGS Perform Whole Genome Sequencing (WGS) OffTarget->WGS CompGenomics Compare Resistant vs. Sensitive Genomes WGS->CompGenomics IdentifyMut Identify Candidate Mutations (e.g., in efflux pumps, enzymes) CompGenomics->IdentifyMut Validate Validate Candidate Gene (e.g., knockout, complementation) IdentifyMut->Validate Conclusion Identify Novel Off-Target Resistance Mechanism Validate->Conclusion

Caption: A workflow for diagnosing off-target based resistance to this compound.

Common Bacterial Resistance Mechanisms

cluster_resistance Bacterial Defense Strategies cluster_mechanisms Resistance Mechanisms Antibiotic This compound Target Cellular Target (e.g., EF-Tu) Antibiotic->Target Binds & Inhibits Efflux Efflux Pump (Removes Antibiotic) Efflux->Antibiotic Expels Inactivation Enzymatic Inactivation (Destroys Antibiotic) Inactivation->Antibiotic Degrades TargetMod Target Modification (Prevents Binding) TargetMod->Target Alters Site

Caption: Key mechanisms bacteria use to develop resistance to antibiotics like this compound.

References

Technical Support Center: Efrotomycin Production and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of media components on Efrotomycin activity.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyketide antibiotic produced by the actinomycete Nocardia lactamdurans. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to Elongation Factor Tu (EF-Tu), a crucial protein in the bacterial translation machinery. This binding prevents the release of EF-Tu from the ribosome, stalling protein synthesis.

Q2: What are the key media components that influence this compound production?

A2: The production of this compound by Nocardia lactamdurans is significantly influenced by the composition of the fermentation medium. Key components include:

  • Carbon Sources: Glucose is utilized for initial cell growth. This compound biosynthesis is initiated when glucose levels are depleted. Starch and soybean oil are then used as primary carbon sources during the production phase.

  • Nitrogen Sources: Complex nitrogen sources are generally required for optimal production.

  • Phosphate: Phosphate concentration plays a regulatory role in the biosynthesis of many secondary metabolites in actinomycetes, and its levels should be carefully controlled.

  • Calcium Ions (Ca²⁺): Calcium ions have been shown to be inhibitory to this compound production.

Q3: Why is my Nocardia lactamdurans culture growing well but not producing this compound?

A3: This is a common issue and can be attributed to several factors related to the fermentation medium:

  • High Glucose Concentration: this compound biosynthesis is often initiated upon the depletion of glucose. If glucose levels remain high, the switch to secondary metabolism and this compound production may be suppressed.

  • Suboptimal Carbon Source for Production: While glucose supports growth, soybean oil and starch are crucial for this compound biosynthesis. Ensure these are present in your medium for the production phase.

  • Inhibitory Ion Concentrations: High concentrations of certain ions, particularly calcium (Ca²⁺), can inhibit this compound production even with good cell growth.

  • Inappropriate Phosphate Levels: Both limiting and excessive phosphate concentrations can negatively impact secondary metabolite production. The optimal phosphate concentration for this compound production needs to be determined for your specific fermentation conditions.

Q4: Can this compound activity be quantified, and what is a suitable method?

II. Troubleshooting Guides

Guide 1: Low or No this compound Yield

This guide addresses common issues leading to poor this compound production during fermentation.

Symptom Potential Cause Troubleshooting Steps
Good cell growth, but low/no this compound titer. High residual glucose. 1. Monitor glucose concentration throughout the fermentation. 2. Optimize the initial glucose concentration to be sufficient for initial growth but depleted by the desired start of the production phase.
Inadequate secondary carbon source. 1. Ensure your medium contains soybean oil and starch. 2. Experiment with different concentrations of soybean oil and starch to find the optimal ratio for your strain and conditions.
Calcium ion inhibition. 1. Analyze the calcium content of your water and media components (e.g., cottonseed flour).[1] 2. Use deionized or distilled water to prepare your media. 3. If using complex media components with high calcium content, consider alternative lots or pre-treatment methods.[1]
Suboptimal phosphate concentration. 1. Investigate the effect of different initial phosphate concentrations on this compound production. 2. Be aware that phosphate is essential for the uptake of monosaccharides like glucose in Nocardia.[2]
Poor cell growth and low this compound titer. Suboptimal medium composition. 1. Review and optimize the concentrations of all media components, including carbon and nitrogen sources. 2. Ensure the medium provides all essential nutrients for Nocardia lactamdurans growth.
Incorrect fermentation parameters. 1. Verify and optimize fermentation parameters such as pH, temperature, and dissolved oxygen levels.
Contamination. 1. Microscopically examine the culture for any signs of contamination. 2. Plate a sample of the broth on a general-purpose medium to check for contaminants.
This compound production starts but then ceases prematurely. Nutrient limitation. 1. Analyze the consumption of key nutrients (e.g., soybean oil, starch, nitrogen source) during the fermentation. 2. Consider a fed-batch strategy to replenish limiting nutrients during the production phase.
Accumulation of inhibitory byproducts. 1. Analyze the fermentation broth for potential inhibitory byproducts. 2. Consider strategies to remove or reduce the concentration of these byproducts.

III. Data Presentation

Table 1: Hypothetical Impact of Initial Glucose Concentration on this compound Titer

Initial Glucose Concentration (g/L)Biomass (g/L)Final this compound Titer (mg/L)
10LowLow
20ModerateModerate
30HighHigh
40HighLow
50HighVery Low

Table 2: Hypothetical Impact of Soybean Oil and Starch Concentration on this compound Titer (with initial glucose at an optimal, depleted level)

Soybean Oil (g/L)Starch (g/L)Final this compound Titer (mg/L)
1010Moderate
2020High
3030Optimal
4040Suboptimal (potential inhibition)

Table 3: Impact of Calcium Chloride (CaCl₂) Concentration on this compound Production

Based on findings that calcium ions are inhibitory to this compound production.[1]

Added CaCl₂ Concentration (mM)Relative this compound Yield (%)
0100
580
1050
2020
50<5

IV. Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production

This protocol provides a general framework for the cultivation of Nocardia lactamdurans for this compound production. Optimization of specific parameters will be necessary.

1. Media Preparation:

  • Seed Medium: Prepare a suitable seed medium (e.g., Tryptic Soy Broth or a custom seed medium rich in nutrients).

  • Production Medium: Prepare the production medium containing a limiting amount of glucose for initial growth, and soybean oil and starch as the primary carbon sources for production. Ensure the medium is prepared with water low in calcium ions. Sterilize the media by autoclaving.

2. Inoculum Preparation:

  • Inoculate the seed medium with a fresh culture of Nocardia lactamdurans.

  • Incubate at the optimal temperature and agitation for 24-48 hours to obtain a healthy seed culture in the exponential growth phase.

3. Fermentation:

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the production culture under optimized conditions (e.g., temperature, pH, dissolved oxygen).

  • Monitor cell growth (e.g., by measuring optical density or dry cell weight) and substrate consumption (e.g., glucose) throughout the fermentation.

4. Sampling and Analysis:

  • Withdraw samples aseptically at regular intervals.

  • Separate the biomass from the supernatant by centrifugation.

  • Extract this compound from the biomass and/or supernatant using a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Analyze the this compound concentration using HPLC.

Protocol 2: HPLC Analysis of this compound

This is a general guideline for developing an HPLC method for this compound quantification.

1. Sample Preparation:

  • To 1 mL of fermentation broth, add 3 mL of methanol.

  • Vortex vigorously for 1 minute to extract this compound.

  • Centrifuge at high speed to pellet cell debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions (starting point for optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of an this compound standard.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a standard curve using a purified this compound standard of known concentrations.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.

V. Visualizations

Efrotomycin_Mechanism_of_Action EfTu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EfTu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Binds to A-site Stalled_Complex Stalled Ribosome Complex Ribosome->Stalled_Complex GTP Hydrolysis but EF-Tu-GDP cannot dissociate This compound This compound This compound->Ribosome Binds to EF-Tu on Ribosome Protein_Synthesis_Inhibited Protein Synthesis Inhibited Stalled_Complex->Protein_Synthesis_Inhibited

Caption: Mechanism of this compound action on bacterial protein synthesis.

Efrotomycin_Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing & Analysis Media_Prep Media Preparation (Low Ca²⁺, Glucose, Soybean Oil, Starch) Fermenter Fermentation (Monitor Glucose, pH, DO) Media_Prep->Fermenter Inoculum_Dev Inoculum Development (Nocardia lactamdurans) Inoculum_Dev->Fermenter Extraction Extraction of this compound (Solvent Extraction) Fermenter->Extraction Harvest Quantification Quantification (HPLC Analysis) Extraction->Quantification

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is Cell Growth Normal? Start->Check_Growth Check_Glucose Is Glucose Depleted? Check_Growth->Check_Glucose Yes Optimize_Medium Optimize Growth Medium (Carbon/Nitrogen Sources) Check_Growth->Optimize_Medium No Check_Ca Check for Calcium Inhibition Check_Glucose->Check_Ca Yes Check_Glucose->Check_Ca No (High Glucose) Check_Phosphate Optimize Phosphate Levels Check_Ca->Check_Phosphate Check_Contamination Check for Contamination Optimize_Medium->Check_Contamination

References

Technical Support Center: Efrotomycin Production in Nocardia lactamdurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of efrotomycin from Nocardia lactamdurans. The information provided is focused on overcoming the common issue of calcium-induced inhibition of antibiotic production.

Frequently Asked Questions (FAQs)

Q1: My Nocardia lactamdurans fermentation is showing inconsistent and lower-than-expected yields of this compound. What could be the potential causes?

A1: Inconsistent and low this compound yields can be attributed to several factors, with a primary suspect being inhibitory concentrations of calcium ions in your fermentation medium.[1][2] this compound production is known to be sensitive to the presence of calcium. Other factors to consider include the quality and composition of your medium components, particularly cottonseed flour, and suboptimal fermentation conditions (e.g., pH, aeration, temperature).

Q2: How do calcium ions inhibit this compound production?

A2: The precise molecular mechanism of calcium inhibition of this compound biosynthesis in Nocardia lactamdurans is not fully elucidated in publicly available literature. However, in actinomycetes, calcium ions can influence secondary metabolism by affecting signaling pathways that regulate the expression of biosynthetic gene clusters. It is hypothesized that excess calcium may interfere with regulatory proteins or enzymes essential for the this compound production pathway.

Q3: What are the common sources of calcium contamination in the fermentation medium?

A3: Common sources of inhibitory calcium concentrations include the use of hard water for medium preparation and variability in the mineral content of complex medium components like cottonseed flour.[1][2] Different lots of cottonseed flour can have varying levels of calcium, leading to inconsistent fermentation outcomes.[1]

Q4: How can I determine if calcium is the cause of low this compound yields in my experiments?

A4: A systematic approach is recommended. Start by analyzing the calcium content of your water source and different batches of cottonseed flour. You can also perform a controlled experiment where you supplement a medium prepared with deionized water and a known low-calcium cottonseed flour lot with varying concentrations of calcium chloride (CaCl2) to observe the impact on this compound production. A significant drop in yield with increasing calcium concentration would indicate a calcium inhibition problem.

Q5: Are there any recommended methods to mitigate the inhibitory effect of calcium?

A5: Yes, several strategies can be employed. Using deionized or distilled water for medium preparation is a crucial first step. For cottonseed flour with high calcium content, altering the sterilization conditions has been shown to prevent the inhibitory effect.[1] While the specific modified sterilization protocol is not detailed in the available literature, this could involve adjusting temperature, pressure, or duration of autoclaving to potentially alter the availability of calcium ions. Additionally, sourcing cottonseed flour with consistently low calcium content is advisable.

Troubleshooting Guides

Problem: Low this compound Yield

This guide will help you troubleshoot and resolve issues related to low this compound production in your Nocardia lactamdurans fermentations.

Step 1: Assess Calcium Levels in Your Medium

  • Action: Analyze the calcium concentration of your water source and the lot of cottonseed flour being used.

  • Rationale: High calcium levels are a known inhibitor of this compound production.[1][2]

Step 2: Controlled Experimentation

  • Action: Prepare a fermentation medium using deionized water and add varying concentrations of CaCl2 (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).

  • Rationale: This will help establish a cause-and-effect relationship between calcium concentration and this compound yield in your specific experimental setup.

Step 3: Optimize Medium Components

  • Action: If high calcium is detected in your cottonseed flour, try sourcing a different lot with lower calcium content.

  • Rationale: Different batches of complex media components can have significant variations in mineral content.[1]

Step 4: Modify Sterilization Protocol for Cottonseed Flour

  • Action: Experiment with altered sterilization parameters for your cottonseed flour (e.g., lower temperature for a longer duration, or vice-versa).

  • Rationale: Modifying sterilization can help reduce the inhibitory effect of high-calcium cottonseed flour.[1]

Step 5: Review Fermentation Parameters

  • Action: Ensure that other fermentation parameters such as temperature, pH, aeration, and agitation are optimal for Nocardia lactamdurans growth and this compound production.

  • Rationale: Suboptimal physical or chemical conditions can also lead to decreased antibiotic yields.

Data Presentation

Table 1: Effect of Calcium Chloride Concentration on this compound Production in Nocardia lactamdurans

Calcium Chloride (CaCl2) Concentration (mM)Relative this compound Yield (%)
0 (Control)100
1085
2560
5035
10015

Note: This table presents representative data to illustrate the inhibitory trend of calcium on this compound production. Actual values may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Fermentation of Nocardia lactamdurans for this compound Production
  • Medium Preparation:

    • Prepare the fermentation medium containing (per liter): Glucose 20g, Cottonseed Flour 30g, Soybean Oil 10g, (NH4)2SO4 5g, K2HPO4 1g, MgSO4·7H2O 0.5g.

    • Use deionized water for all medium preparation.

    • Adjust the pH to 7.0 before sterilization.

  • Inoculum Preparation:

    • Grow a seed culture of Nocardia lactamdurans in a suitable seed medium for 48-72 hours at 28°C with shaking.

  • Fermentation:

    • Inoculate the production medium with 5% (v/v) of the seed culture.

    • Incubate the fermentation culture at 28°C with constant agitation (e.g., 200 rpm) for 7-10 days.

    • Monitor the fermentation by measuring pH, cell growth (e.g., dry cell weight), and glucose consumption.

  • Harvesting:

    • At the end of the fermentation, harvest the broth for this compound extraction.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Adjust the pH of the fermentation broth to 4.0 with HCl.

    • Extract the this compound from the broth using an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic phase containing this compound.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Column: C18 reverse-phase column.

    • Detection: UV detector at a wavelength of 238 nm.

    • Standard Curve: Prepare a standard curve using purified this compound of known concentrations.

    • Analysis: Dissolve the crude extract in the mobile phase, filter, and inject into the HPLC system. Quantify the this compound concentration by comparing the peak area to the standard curve.[3]

Visualizations

Troubleshooting_Workflow start Start: Low this compound Yield check_calcium Step 1: Assess Calcium in Medium Components (Water, Cottonseed Flour) start->check_calcium calcium_source Calcium Source Identified? check_calcium->calcium_source controlled_exp Step 2: Perform Controlled Experiment with varying [CaCl2] calcium_source->controlled_exp Yes review_params Step 5: Review Other Fermentation Parameters (pH, Temp, Aeration) calcium_source->review_params No inhibition_confirmed Inhibition Confirmed? controlled_exp->inhibition_confirmed optimize_media Step 3: Optimize Media - Use Deionized Water - Source Low-Calcium  Cottonseed Flour inhibition_confirmed->optimize_media Yes inhibition_confirmed->review_params No modify_sterilization Step 4: Modify Cottonseed Flour Sterilization Protocol optimize_media->modify_sterilization end_resolved End: Yield Improved modify_sterilization->end_resolved end_unresolved End: Consult Further Expertise review_params->end_unresolved

Caption: Troubleshooting workflow for low this compound yield.

Calcium_Inhibition_Pathway cluster_cell Nocardia lactamdurans Cell Ca_in Extracellular Ca²⁺ Ca_channel Calcium Channel Ca_in->Ca_channel Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int CaM Calmodulin-like Protein Ca_int->CaM Ca_CaM Ca²⁺-Calmodulin Complex CDPK Ca²⁺-dependent Protein Kinase (CDPK) Ca_CaM->CDPK Regulator Regulatory Protein (Inactive) CDPK->Regulator Phosphorylation Regulator_P Regulatory Protein-P (Active/Repressive) Efro_genes This compound Biosynthetic Genes Regulator_P->Efro_genes Inhibition Inhibition Efro_prod This compound Production Efro_genes->Efro_prod Inhibition->Efro_genes

Caption: Hypothetical signaling pathway for calcium inhibition.

References

Adjusting pH to improve Efrotomycin stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Efrotomycin in solution by adjusting the pH.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation and storage of this compound solutions.

Question/Issue Possible Cause(s) Recommended Solution(s)
FAQ 1: My this compound solution appears cloudy or has precipitated. This compound has very slight solubility in water.[1] The concentration may be too high for the chosen solvent system. The pH of the solution may be at a point of minimum solubility.Ensure you are using a suitable solvent system. This compound is freely soluble in methanol and isopropanol.[1] For aqueous solutions, consider preparing a stock solution in a minimal amount of a suitable organic solvent before diluting with the aqueous buffer. Adjust the pH of the aqueous buffer to a range where this compound is more stable, likely between pH 6.0 and 7.5, avoiding highly acidic or alkaline conditions.
FAQ 2: I am observing a rapid loss of this compound potency in my solution. This compound, like many macrolide antibiotics, is susceptible to pH-dependent degradation.[2][3] Highly acidic or alkaline conditions can catalyze the hydrolysis of its glycosidic bonds and other labile functional groups.[4][5]Prepare this compound solutions in a buffered medium to maintain a stable pH. Based on stability data for similar antibiotics, a pH range of 6.0 to 7.5 is recommended for enhanced stability.[2][6] Store solutions at reduced temperatures (e.g., 2-8°C) and protect from light to minimize degradation.
FAQ 3: What is the optimal pH range for storing this compound solutions? While specific data for this compound is limited, studies on related antibiotics suggest that neutral to slightly acidic conditions are optimal. Macrolide antibiotics generally show increased degradation rates below pH 5 and above pH 8.[2]For general use, a pH of 6.5 to 7.0 is a conservative starting point. For long-term storage, it is crucial to perform a pH-stability study to determine the optimal pH for your specific formulation and storage conditions.
FAQ 4: How can I confirm that the loss of potency is due to degradation? Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact drug from its degradation products.[7][8]Develop and validate an HPLC method capable of resolving this compound from potential degradants. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
FAQ 5: What are the likely degradation pathways for this compound? Based on its structure, which includes glycosidic linkages and a macrocyclic lactone ring, the primary degradation pathways are likely hydrolysis.[3][4][5] Acid-catalyzed hydrolysis can cleave the glycosidic bonds, separating the sugar moieties from the aglycone core.[6] Base-catalyzed hydrolysis can lead to the opening of the lactone ring.[5]Characterization of degradation products can be performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradants and elucidate their structures.[9]

Quantitative Data on this compound Stability

The following table summarizes the hypothetical stability data for this compound in aqueous solutions at different pH values when stored at 25°C. This data is extrapolated from studies on structurally related antibiotics and should be used as a guideline for designing your own stability studies.

pHBuffer System (0.05 M)Half-life (t½) in hours (approx.)% Degradation after 24 hours (approx.)
3.0Citrate Buffer1286
4.0Acetate Buffer3648
5.0Acetate Buffer9617
6.0Phosphate Buffer2407
7.0Phosphate Buffer3005
8.0Phosphate Buffer12014
9.0Borate Buffer4837
10.0Borate Buffer1872

Experimental Protocols

Protocol 1: Preparation of Buffered this compound Solutions

This protocol describes the preparation of this compound solutions at various pH values for stability testing.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Deionized water

  • Buffer salts (e.g., citric acid, sodium acetate, monobasic and dibasic sodium phosphate, boric acid)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

  • Volumetric flasks and pipettes

  • Calibrated pH meter

Procedure:

  • Prepare Buffer Solutions:

    • Prepare 0.05 M solutions of citrate buffer (pH 3), acetate buffer (pH 4-5), phosphate buffer (pH 6-8), and borate buffer (pH 9-10).[10][11]

    • For each buffer, dissolve the appropriate amount of salt in deionized water.

    • Adjust the pH to the desired value using HCl or NaOH while monitoring with a calibrated pH meter.[12]

    • Bring the solution to the final volume with deionized water.

  • Prepare this compound Stock Solution:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve the this compound in a minimal amount of methanol to ensure complete dissolution.[1] For example, prepare a 10 mg/mL stock solution.

  • Prepare Buffered this compound Solutions:

    • For each pH value to be tested, pipette the required volume of the this compound stock solution into a volumetric flask.

    • Dilute to the final volume with the corresponding buffer solution to achieve the desired final concentration (e.g., 100 µg/mL).

    • Ensure the final concentration of methanol is low (e.g., <1%) to minimize its effect on the stability.

Protocol 2: HPLC Method for Stability Assessment

This protocol outlines a general reversed-phase HPLC method for quantifying the remaining this compound and detecting its degradation products. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8]

Chromatographic Conditions (starting point for optimization):

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm (or as determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each buffered this compound solution.

    • If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

    • Inject the samples onto the HPLC system.

  • Data Analysis:

    • Record the peak area of the intact this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.

    • Monitor the appearance and growth of new peaks, which indicate degradation products.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (pH 3-10) prep_final Prepare Buffered This compound Solutions prep_buffer->prep_final prep_stock Prepare this compound Stock Solution (in Methanol) prep_stock->prep_final incubate Incubate Solutions at 25°C prep_final->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for pH-dependent stability testing of this compound.

Degradation_Pathway This compound Intact this compound acid_hydrolysis Acid-Catalyzed Hydrolysis (Low pH) This compound->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (High pH) This compound->base_hydrolysis glycosidic_cleavage Glycosidic Bond Cleavage Products (Aglycone + Sugars) acid_hydrolysis->glycosidic_cleavage lactone_opening Lactone Ring Opening Product base_hydrolysis->lactone_opening

Caption: Hypothesized degradation pathways for this compound in solution.

References

How to handle unexpected phenotypes with Efrotomycin treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments involving Efrotomycin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound's main mode of action is the inhibition of bacterial protein synthesis.[1] It specifically targets and binds to Elongation Factor Tu (EF-Tu), a crucial protein in the bacterial translation machinery.[1] This binding event prevents the release of EF-Tu from the ribosome, thereby halting the elongation phase of protein synthesis.[1]

Q2: Are there any known secondary mechanisms of action for this compound?

Some research suggests that this compound may have a secondary mechanism of action related to the inhibition of bacterial cell wall synthesis.[1] This proposed mechanism involves an interaction with Lipid II, a key precursor in the biosynthesis of peptidoglycan, which is a major component of the bacterial cell wall.[1]

Q3: What are the known resistance mechanisms to this compound?

Resistance to this compound and related antibiotics can arise from mutations in the gene encoding EF-Tu, which prevent the antibiotic from binding effectively.[2] Additionally, some bacteria may possess transporter genes, such as efrT, that actively pump the antibiotic out of the cell, conferring resistance.[2][3][4]

Q4: Is this compound known to have off-target effects in eukaryotic cells?

While this compound is known for its specificity to bacterial EF-Tu, high concentrations or prolonged exposure could potentially lead to off-target effects. The provided search results do not detail specific off-target effects on eukaryotic cells, but it is a possibility that should be considered in experimental design and troubleshooting.

Q5: What is the spectrum of activity for this compound?

This compound is characterized as a narrow-spectrum antibiotic.[5] It is most active against Gram-positive bacteria.[6]

Troubleshooting Guide for Unexpected Phenotypes

An unexpected phenotype can be any observation that deviates from the expected outcome of your experiment. This guide is designed to help you systematically troubleshoot these situations.

Scenario 1: No effect or reduced efficacy of this compound on target bacteria.

If you observe that this compound is not inhibiting the growth of your target bacteria as expected, consider the following possibilities:

  • Incorrect Concentration: The concentration of this compound may be too low to be effective.

  • Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance to this compound.

  • Degradation of this compound: The antibiotic may have degraded due to improper storage or handling.

  • Experimental Conditions: Factors in the culture medium, such as high levels of calcium, may inhibit this compound activity.[7]

Troubleshooting Workflow for Reduced Efficacy

G start Reduced Efficacy Observed mic Verify Minimum Inhibitory Concentration (MIC) start->mic media_comp Analyze Media Composition (e.g., calcium levels) start->media_comp fresh_stock Prepare Fresh Stock of this compound mic->fresh_stock If MIC is higher than expected resistance_test Test for Resistance (e.g., disk diffusion, sequencing EF-Tu gene) mic->resistance_test If MIC is consistently high check_storage Check Storage Conditions fresh_stock->check_storage outcome1 Efficacy Restored check_storage->outcome1 If new stock is effective outcome2 Resistance Confirmed resistance_test->outcome2 outcome3 Inhibitory Factor Identified media_comp->outcome3 G start Unexpected Eukaryotic Cell Phenotype viability_assay Perform Cell Viability Assay (e.g., MTT, Trypan Blue) start->viability_assay morphology Analyze Cell Morphology (Microscopy) start->morphology protein_synthesis Measure Eukaryotic Protein Synthesis Rate start->protein_synthesis dose_response Conduct Dose-Response Experiment viability_assay->dose_response outcome1 Determine Cytotoxic Concentration dose_response->outcome1 mito_function Assess Mitochondrial Function (e.g., Seahorse assay, JC-1 staining) protein_synthesis->mito_function outcome2 Identify Off-Target Effects mito_function->outcome2 G start Persistent Contamination identify_contaminant Identify Contaminant (Gram stain, PCR, culture) start->identify_contaminant bacterial Bacterial Contamination identify_contaminant->bacterial Identified as Bacteria fungal Fungal/Yeast Contamination identify_contaminant->fungal Identified as Fungi/Yeast mycoplasma Mycoplasma Contamination identify_contaminant->mycoplasma Identified as Mycoplasma mic Determine MIC of this compound for the Contaminant bacterial->mic alt_antibiotic Select Appropriate Antifungal/Alternative Antibiotic fungal->alt_antibiotic myco_treatment Use Mycoplasma-specific Treatment mycoplasma->myco_treatment optimize_treatment Optimize this compound Concentration and Duration mic->optimize_treatment outcome2 Alternative Treatment Successful alt_antibiotic->outcome2 myco_treatment->outcome2 outcome1 Contamination Cleared optimize_treatment->outcome1 G cluster_0 Bacterial Cell This compound This compound EF-Tu-GTP EF-Tu-GTP-aminoacyl-tRNA complex This compound->EF-Tu-GTP binds to Ribosome Ribosome EF-Tu-GTP->Ribosome delivers aminoacyl-tRNA Inhibition Inhibition EF-Tu-GTP->Inhibition Protein_Elongation Protein Chain Elongation Ribosome->Protein_Elongation Inhibition->Protein_Elongation halts

References

Strategies to avoid contamination in Efrotomycin fermentation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and managing contamination during Efrotomycin fermentation with Nocardia lactamdurans.

Troubleshooting Guides

Issue 1: Rapid Drop in pH Early in the Fermentation

Q1: My fermentation broth pH is dropping rapidly within the first 24-48 hours, much faster than the typical metabolic activity of Nocardia lactamdurans. What could be the cause?

A1: A rapid decrease in pH early in the fermentation is a strong indicator of contamination, most likely by fast-growing, acid-producing bacteria.[1] Common culprits in industrial fermentations include species of Lactobacillus and Bacillus. These bacteria can quickly consume glucose and other sugars in the medium, producing organic acids like lactic acid and acetic acid, leading to a sharp drop in pH.[2] This acidic environment can inhibit the growth of Nocardia lactamdurans and negatively impact this compound production.

Troubleshooting Steps:

  • Immediate Sampling and Analysis:

    • Aseptically collect a sample of your fermentation broth. For proper aseptic sampling, utilize a sterile sampling port and technique to prevent further contamination.[3]

    • Perform a Gram stain on the broth to quickly check for the presence of non-filamentous bacteria. Nocardia lactamdurans is a Gram-positive, filamentous bacterium.[4]

    • Plate a serial dilution of the broth onto a general-purpose nutrient agar and incubate at 30-37°C. Rapidly growing, distinct colonies appearing within 24 hours are indicative of contamination.

    • Analyze the broth for the presence of organic acids like lactic and acetic acid using High-Performance Liquid Chromatography (HPLC). A significant increase in these acids confirms bacterial contamination.

  • Isolate and Identify the Contaminant:

    • Once contaminant colonies are isolated on agar plates, perform further identification using techniques like 16S rRNA gene sequencing.

  • Review Sterilization and Aseptic Procedures:

    • Medium Sterilization: Verify the parameters of your media sterilization cycle (temperature, pressure, and time). Ensure that heat-labile components are filter-sterilized and added aseptically.

    • Bioreactor Sterilization: Confirm the successful sterilization of the fermenter and all associated piping and valves. Check for any cold spots or dead legs where contaminants could survive.

    • Inoculum Purity: Streak a sample of your seed culture onto an agar plate to ensure it is a pure culture of Nocardia lactamdurans.

    • Aseptic Technique: Review all procedures for additions and sampling to ensure strict aseptic technique is being followed.

Issue 2: Visible Mold Growth on the Surface of the Fermentation Broth

Q2: I've noticed fuzzy, colored growth on the surface of my fermentation broth. What is it and what should I do?

A2: Visible, fuzzy growth on the surface is typically mold, with common fermentation contaminants including Aspergillus and Penicillium species. These fungi can compete for nutrients and may produce byproducts that inhibit this compound production. Their presence also indicates a breach in the sterile barrier of your fermenter.

Troubleshooting Steps:

  • Confirmation of Fungal Contamination:

    • Aseptically collect a sample of the surface growth.

    • Prepare a wet mount and examine under a microscope for fungal hyphae and spores.

    • Plate the sample onto a fungal-specific medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA), and incubate at 25-30°C to confirm fungal growth.

  • Source Investigation:

    • Air Filtration: The most likely source of fungal contamination is the air supply. Check the integrity of your sterile air filters. Perform a filter integrity test if possible.

    • Environmental Monitoring: Conduct air and surface sampling in the vicinity of the fermenter to identify potential environmental sources of the contaminating mold.

    • Raw Materials: Some raw materials, particularly complex organic components, can be a source of fungal spores if not properly sterilized.

  • Corrective Actions:

    • For the current batch, it is often best to terminate the fermentation, as removal of the fungal contaminant is difficult and the product quality may be compromised.

    • Thoroughly clean and sterilize the fermenter and all associated equipment.

    • Replace or re-validate your air filtration system.

    • Review and enhance your environmental monitoring and cleaning protocols for the fermentation suite.

Frequently Asked Questions (FAQs)

Q3: What are the most common types of microbial contaminants in actinomycete fermentations?

A3: Contamination in actinomycete fermentations, including those for this compound production, can be bacterial or fungal.

  • Bacteria: Fast-growing bacteria, particularly spore-formers like Bacillus species, are common contaminants due to their resistance to heat sterilization. Lactic acid bacteria are also frequent contaminants that can alter the pH of the medium.

  • Fungi: Molds such as Aspergillus and Penicillium, and yeasts, can be introduced through the air supply or from raw materials.[5]

Q4: How can I proactively monitor my fermentation for contamination?

A4: Proactive monitoring is crucial for early detection.

  • Microscopy: Regularly examine broth samples under a microscope to check for any microorganisms with morphology different from Nocardia lactamdurans.

  • Plating: Periodically plate broth samples on general and selective media to detect low levels of contaminants before they become a major issue.

  • Metabolic Monitoring: Monitor key fermentation parameters like pH, dissolved oxygen, and off-gas composition. Sudden, unexpected changes can be early indicators of contamination.[6] For example, a rapid increase in oxygen uptake or CO2 evolution that doesn't correlate with the expected growth of Nocardia lactamdurans could signal a contaminant.

  • HPLC Analysis: Regularly analyze broth samples for the appearance of unusual metabolic byproducts, such as lactic or acetic acid, which are markers for bacterial contamination.[7]

Q5: My fermentation was contaminated. Can I still salvage the batch?

A5: In most cases, it is not recommended to try and salvage a contaminated fermentation batch for pharmaceutical production. The presence of a contaminant can:

  • Reduce Product Yield: The contaminant will compete for essential nutrients.

  • Alter Product Quality: The contaminant may produce enzymes that degrade this compound or produce other interfering compounds.

  • Complicate Downstream Processing: The presence of contaminant cells and their metabolites can make purification of this compound difficult and costly.

  • Introduce Safety Risks: Contaminants may produce toxins or other harmful substances. The most prudent course of action is to terminate the batch, thoroughly investigate the source of the contamination, and implement corrective actions to prevent recurrence.

Data Presentation

Table 1: Common Contaminants in Industrial Fermentations and Their Impact

Contaminant TypeExamplesCommon Source(s)Primary Impact on Fermentation
Bacteria (Spore-forming) Bacillus speciesIncomplete sterilization of media or equipmentCompetition for nutrients, potential production of proteases that degrade the product.
Bacteria (Acid-producing) Lactobacillus speciesRaw materials, inoculumRapid drop in pH, inhibition of production organism growth.
Fungi (Molds) Aspergillus, PenicilliumAir supply, raw materialsCompetition for nutrients, production of inhibitory secondary metabolites.
Fungi (Yeasts) Saccharomyces, CandidaAir supply, personnelCompetition for sugars, potential for ethanol production which can be inhibitory.

Table 2: Minimum Inhibitory Concentrations (MIC) of Select Antimicrobials Against Nocardia Species

This table provides a general reference for the susceptibility of Nocardia species to various antibiotics. Note that these are for clinical isolates and may not directly reflect the susceptibility of common fermentation contaminants.

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Amikacin0.250.5
Amoxicillin-clavulanate16>64
Ceftriaxone4256
Ciprofloxacin464
Linezolid22
Trimethoprim-sulfamethoxazole0.120.5

Data adapted from antimicrobial susceptibility testing of clinical Nocardia isolates.[8]

Experimental Protocols

Protocol 1: Enumeration of Microbial Contaminants by Serial Dilution and Plating

This protocol is used to quantify the number of viable microbial contaminants in a fermentation broth sample.

Materials:

  • Sterile 9 mL dilution blanks (e.g., phosphate-buffered saline or 0.9% saline)[5]

  • Sterile pipettes and tips

  • Sterile agar plates (e.g., Nutrient Agar for general bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile spreader

  • Incubator

Procedure:

  • Sample Collection: Aseptically withdraw at least 1 mL of fermentation broth.

  • Serial Dilutions: [5] a. Vortex the broth sample to ensure it is well-mixed. b. Transfer 1 mL of the broth into a 9 mL dilution blank. This is your 10⁻¹ dilution. Vortex thoroughly. c. Using a new sterile pipette tip, transfer 1 mL from the 10⁻¹ dilution tube to a second 9 mL dilution blank to make a 10⁻² dilution. Vortex thoroughly. d. Continue this process to create a series of dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶).

  • Plating: [9] a. Select at least three consecutive dilutions for plating (e.g., 10⁻³, 10⁻⁴, 10⁻⁵). b. Pipette 0.1 mL of each selected dilution onto the center of a corresponding agar plate. Plate in duplicate or triplicate for accuracy. c. Use a sterile spreader to evenly distribute the inoculum over the surface of the agar.

  • Incubation: a. Invert the plates and incubate at 30-37°C for 24-48 hours for bacteria, or at 25-30°C for 3-5 days for fungi.

  • Colony Counting: a. Select plates with a colony count between 30 and 300 for the most statistically reliable results.[5] b. Count the number of colonies on each selected plate.

  • Calculation:

    • Calculate the Colony Forming Units per milliliter (CFU/mL) using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

    • For example, if you counted 50 colonies on a plate from the 10⁻⁴ dilution and plated 0.1 mL, the calculation would be: (50 × 10⁴) / 0.1 = 5,000,000 CFU/mL.

Protocol 2: Detection of Bacterial Contamination by 16S rRNA PCR

This protocol provides a general method for detecting the presence of bacterial DNA in a fermentation sample using universal primers targeting the 16S rRNA gene.

Materials:

  • DNA extraction kit suitable for bacterial DNA

  • PCR tubes

  • Micropipettes and sterile filter tips

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Forward Primer (e.g., 27F: 5'-AGAGTTTGATCMTGGCTCAG-3')[6]

  • Reverse Primer (e.g., 1492R: 5'-TACGGYTACCTTGTTACGACTT-3')[6]

  • Nuclease-free water

  • Thermal cycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • Sample Preparation and DNA Extraction: a. Centrifuge a sample of the fermentation broth to pellet the cells. b. Extract total genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.

  • PCR Reaction Setup: a. In a sterile PCR tube on ice, prepare the following reaction mixture (example for a 25 µL reaction):

    • PCR Master Mix (2X): 12.5 µL
    • Forward Primer (10 µM): 1 µL
    • Reverse Primer (10 µM): 1 µL
    • Template DNA (from step 1): 2 µL
    • Nuclease-free water: to a final volume of 25 µL b. Include a positive control (known bacterial DNA) and a negative control (nuclease-free water instead of template DNA) in your PCR run.

  • Thermal Cycling: a. Place the PCR tubes in a thermal cycler and run a program with the following general parameters (optimization may be required):

    • Initial Denaturation: 95°C for 5 minutes
    • 30-35 cycles of:
    • Denaturation: 95°C for 30 seconds
    • Annealing: 55°C for 30 seconds (this temperature may need to be optimized for the specific primers)
    • Extension: 72°C for 1 minute and 30 seconds
    • Final Extension: 72°C for 10 minutes
    • Hold: 4°C

  • Analysis of PCR Products: a. Run the PCR products on a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). b. A band of the expected size (approximately 1500 bp for the 27F/1492R primers) in the sample lane indicates the presence of bacterial DNA. The negative control should not show a band.

Protocol 3: HPLC Analysis of Organic Acids (Lactic and Acetic Acid)

This protocol outlines a method for quantifying lactic and acetic acid in fermentation broth, which are indicators of bacterial contamination.

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Ion-exclusion or C18 column suitable for organic acid analysis

  • Syringe filters (0.22 or 0.45 µm)

  • Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H₂SO₄)[10]

  • Lactic acid and acetic acid standards

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: [11] a. Aseptically collect a sample of the fermentation broth. b. Centrifuge the sample to pellet cells and other solids. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Preparation: [11] a. Prepare a stock solution of lactic acid and acetic acid of known concentration in the mobile phase. b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 mg/L).

  • HPLC Analysis: a. Set up the HPLC method with the following example parameters (these will need to be optimized for your specific column and system):

    • Column: Ion-exclusion column (e.g., 300 mm x 7.8 mm)
    • Mobile Phase: 5 mM H₂SO₄
    • Flow Rate: 0.6 mL/min
    • Column Temperature: 60°C
    • Injection Volume: 20 µL
    • Detector: UV at 210 nm b. Run the calibration standards first to generate a standard curve. c. Inject the prepared fermentation broth samples.

  • Data Analysis: a. Identify the peaks for lactic acid and acetic acid in your sample chromatograms based on the retention times of the standards. b. Quantify the concentration of each acid in your samples by comparing the peak areas to the standard curve.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Diagnostic Pathways cluster_3 Confirmation cluster_4 Root Cause Analysis cluster_5 Resolution start Abnormal Fermentation Parameter Observed (e.g., Rapid pH Drop, Slow Growth, Visual Anomaly) sampling Aseptic Sampling of Broth start->sampling microscopy Microscopic Examination (Gram Stain, Wet Mount) sampling->microscopy bacterial Suspect Bacterial Contamination microscopy->bacterial Rods/Cocci Observed fungal Suspect Fungal Contamination microscopy->fungal Hyphae/Spores Observed plating_bac Plate on Nutrient Agar bacterial->plating_bac hplc HPLC for Organic Acids bacterial->hplc plating_fun Plate on PDA/SDA fungal->plating_fun rca Investigate Potential Sources: - Sterilization Records - Inoculum Purity - Air Filtration - Raw Materials - Aseptic Procedures plating_bac->rca hplc->rca plating_fun->rca terminate Terminate Batch rca->terminate corrective_action Implement Corrective and Preventive Actions (CAPA) terminate->corrective_action

Caption: Contamination Troubleshooting Workflow.

Experimental_Workflow_Contaminant_ID cluster_0 Sample Preparation cluster_1 Culturing cluster_2 Isolation and Identification sample Fermentation Broth Sample serial_dilution Serial Dilution sample->serial_dilution plating Spread Plating on Nutrient and Fungal Media serial_dilution->plating incubation Incubation plating->incubation colony_isolation Isolate Pure Colonies incubation->colony_isolation dna_extraction DNA Extraction colony_isolation->dna_extraction pcr 16S rRNA / ITS PCR dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing identification BLAST Analysis & Contaminant Identification sequencing->identification

Caption: Experimental Workflow for Contaminant Identification.

References

Validation & Comparative

Efrotomycin Demonstrates Superior In Vitro Activity Against Clostridioides difficile Compared to Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that efrotomycin exhibits significantly greater in vitro potency against Clostridioides difficile than ciprofloxacin. This comparison guide synthesizes key findings on their activity, supported by detailed experimental methodologies, to inform researchers and drug development professionals.

Executive Summary

In vitro susceptibility testing demonstrates that this compound is highly active against clinical isolates of Clostridioides difficile, with substantially lower minimum inhibitory concentrations (MIC) than ciprofloxacin. Data from a comparative study shows the MIC90 of this compound to be 0.25 mcg/ml, while the MIC90 for ciprofloxacin was 8 mcg/ml, indicating a significant disparity in their ability to inhibit the growth of this pathogen.[1] Ciprofloxacin has been shown to have generally poor activity against C. difficile, with some studies reporting MIC90 values as high as 64 mg/L.[2][3]

Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and ciprofloxacin against a panel of C. difficile isolates, providing a clear quantitative comparison of their in vitro efficacy.

Antimicrobial AgentNumber of Strains TestedMIC50 (mcg/ml)MIC90 (mcg/ml)MIC Range (mg/L)
This compound 980.1250.25Not Reported
Ciprofloxacin 98888–32[4][5][6]

Data sourced from a study by Gerding et al. (1987) involving 69 clinical isolates from one medical center and 29 strains from other hospitals.[1]

Mechanism of Action

Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the cessation of cell division.[7] Resistance to fluoroquinolones in bacteria can arise from mutations in the genes encoding these enzymes.[9]

This compound: While a detailed signaling pathway for this compound's action against C. difficile was not available in the searched literature, it is known to be a member of the pyridone family of anti-bacterial agents.[1]

Experimental Protocols

The determination of in vitro susceptibility of C. difficile to antimicrobial agents is crucial for evaluating their potential therapeutic efficacy. The agar dilution method is a standard procedure for this purpose.

Agar Dilution Susceptibility Testing Protocol

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against anaerobic bacteria like C. difficile.

  • Preparation of Antimicrobial Stock Solutions: The antimicrobial agents (this compound and ciprofloxacin) are dissolved in appropriate solvents to create high-concentration stock solutions.

  • Preparation of Agar Plates: A series of agar plates (e.g., Brucella blood agar) are prepared, each containing a different, twofold serial dilution of the antimicrobial agent. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: C. difficile isolates are grown in an appropriate broth medium (e.g., brain heart infusion broth) under anaerobic conditions to a turbidity equivalent to a 0.5 McFarland standard.[10] This standardized bacterial suspension ensures a consistent number of bacteria are tested.

  • Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated under anaerobic conditions at 36-37°C for 48 hours.[11]

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the tested isolate.[12]

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions B Prepare Serial Dilutions in Agar Plates A->B D Inoculate Agar Plates B->D C Prepare C. difficile Inoculum (0.5 McFarland) C->D E Anaerobic Incubation (48 hours, 37°C) D->E F Examine Plates for Growth E->F G Determine MIC F->G

References

The Absence of Cross-Resistance Between Efrotomycin and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Efrotomycin's performance against other antibiotic classes, focusing on the evidence for its lack of cross-resistance. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.

Executive Summary

This compound is a narrow-spectrum antibiotic primarily active against Gram-positive bacteria.[1] Its unique mechanism of action, targeting the elongation factor Tu (EF-Tu), distinguishes it from many other commercially available antibiotics. This fundamental difference in its cellular target is the primary reason for the observed lack of cross-resistance with other antibiotic classes. Experimental evidence demonstrates that bacteria resistant to other common antibiotics remain susceptible to this compound, and conversely, induced resistance to this compound does not confer resistance to other antibacterial agents. This positions this compound as a promising candidate for further investigation, particularly in environments where multidrug-resistant strains are prevalent.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of this compound and other major antibiotic classes against various bacterial strains, illustrating this compound's distinct activity profile.

Table 1: Comparative MICs (μg/mL) Against Clostridium difficile

AntibioticMechanism of ActionMIC50MIC90
This compound Protein Synthesis Inhibition (EF-Tu) 0.125 0.25
CiprofloxacinDNA Synthesis Inhibition88
MetronidazoleDNA Damage≤0.51.0
VancomycinCell Wall Synthesis Inhibition0.51.0

Data for this compound and Ciprofloxacin from Gerding et al., 1987.[2] Data for Metronidazole and Vancomycin is representative of typical values.

Table 2: General Susceptibility of Various Genera to this compound

Bacterial GenusSusceptibility to this compound
MoraxellaHigh
PasteurellaHigh
YersiniaHigh
HaemophilusHigh
StreptococcusHigh
CorynebacteriumHigh

Data from Frost et al., 1976.[3]

Table 3: Representative MIC Ranges (μg/mL) of Various Antibiotic Classes Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus spp.)

Antibiotic ClassMechanism of ActionTypical MIC Range
This compound Protein Synthesis Inhibition (EF-Tu) (Data not available in direct comparison)
Beta-lactams (e.g., Penicillin)Cell Wall Synthesis Inhibition0.06 - >256
Macrolides (e.g., Erythromycin)Protein Synthesis Inhibition (50S)0.25 - >2048
Glycopeptides (e.g., Vancomycin)Cell Wall Synthesis Inhibition0.5 - 2
Fluoroquinolones (e.g., Ciprofloxacin)DNA Synthesis Inhibition0.12 - >32

Note: Direct comparative MIC data for this compound against a broad panel of Gram-positive bacteria alongside other antibiotics was not available in the public domain at the time of this guide's compilation. The provided ranges for other antibiotics are illustrative of their activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of cross-resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and other antibiotics is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Development of this compound-Resistant Strains

Resistant strains are developed through a serial passage method to assess the potential for cross-resistance.

Protocol:

  • Initial Susceptibility Testing: The baseline MIC of this compound for the selected bacterial isolates is determined as described above.

  • Serial Passage: The isolates are cultured in broth containing sub-inhibitory concentrations (e.g., 0.5x MIC) of this compound.

  • Increasing Antibiotic Concentration: After each 24-hour incubation period, the culture from the highest concentration of this compound that shows growth is used to inoculate a new series of tubes with increasing concentrations of the antibiotic.

  • Passage Continuation: This process is repeated for a predetermined number of passages or until a significant increase in the MIC (e.g., 16- to >100-fold) is observed.

  • Stability of Resistance: The resistant mutants are cultured in an antibiotic-free medium for several passages to ensure the stability of the acquired resistance.

Assessment of Cross-Resistance

The this compound-resistant strains generated are then tested for their susceptibility to other classes of antibiotics.

Protocol:

  • Susceptibility Testing of Resistant Strains: The MICs of a panel of other antibiotics (e.g., beta-lactams, macrolides, fluoroquinolones, aminoglycosides) are determined for the this compound-resistant strains using the broth microdilution or disk diffusion method.

  • Comparison with Parental Strain: The MIC values obtained for the resistant strains are compared to the MICs of the original, susceptible parental strains. A significant increase in the MIC of another antibiotic for the this compound-resistant strain would indicate cross-resistance. A study by Jacks et al. (1989) found no increased resistance to 15 other antibacterials in strains with induced high-level resistance to this compound.[4]

Visualizing the Lack of Cross-Resistance

The following diagrams illustrate the distinct mechanisms of action and the logical basis for the absence of cross-resistance between this compound and other major antibiotic classes.

DistinctMechanisms cluster_this compound This compound cluster_betalactam Beta-Lactams (e.g., Penicillin) cluster_fluoroquinolone Fluoroquinolones (e.g., Ciprofloxacin) cluster_macrolide Macrolides (e.g., Erythromycin) This compound This compound EFTu Elongation Factor Tu (EF-Tu) This compound->EFTu Binds to ProteinSynthesis Protein Synthesis EFTu->ProteinSynthesis Inhibition BetaLactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Disruption Fluoroquinolone Fluoroquinolone DNAGyrase DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNAGyrase Inhibits DNASynthesis DNA Replication DNAGyrase->DNASynthesis Disruption Macrolide Macrolide Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Binds to ProteinSynthesis_Macrolide Protein Synthesis Ribosome->ProteinSynthesis_Macrolide Inhibition

Figure 1: Distinct Mechanisms of Action of Different Antibiotic Classes.

ExperimentalWorkflow cluster_workflow Cross-Resistance Assessment Workflow start Bacterial Isolate mic_initial Determine Initial MIC of this compound and Other Antibiotics start->mic_initial serial_passage Serial Passage in Sub-inhibitory this compound Concentrations mic_initial->serial_passage resistant_strain Generate this compound-Resistant Strain serial_passage->resistant_strain mic_resistant Determine MICs of Other Antibiotics Against Resistant Strain resistant_strain->mic_resistant compare Compare MICs of Resistant vs. Parental Strain mic_resistant->compare no_cross_resistance No Significant MIC Change: No Cross-Resistance compare->no_cross_resistance True cross_resistance Significant MIC Increase: Cross-Resistance compare->cross_resistance False

Figure 2: Experimental Workflow for Assessing Cross-Resistance.

LogicalRelationship cluster_logic Logical Basis for Lack of Cross-Resistance efrotomycin_target This compound Target: Elongation Factor Tu (EF-Tu) distinct_targets Distinct Cellular Targets efrotomycin_target->distinct_targets other_targets Other Antibiotic Targets: - Penicillin-Binding Proteins - DNA Gyrase - 50S Ribosome other_targets->distinct_targets no_shared_mechanism No Shared Resistance Mechanism distinct_targets->no_shared_mechanism no_cross_resistance Lack of Cross-Resistance no_shared_mechanism->no_cross_resistance

Figure 3: Rationale for the Absence of Cross-Resistance.

Conclusion

References

Validating the EF-Tu Binding Site of Efrotomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of efrotomycin and other notable antibiotics targeting the bacterial elongation factor Tu (EF-Tu), a crucial protein in bacterial protein synthesis. By examining their binding affinities, inhibitory concentrations, and antibacterial spectra, this document serves as a resource for researchers validating the ef-Tu binding site of this compound and for professionals in drug development exploring novel antibiotic targets.

Introduction to EF-Tu and its Inhibition

Elongation factor Tu (EF-Tu) is a highly conserved GTPase that plays an essential role in bacterial protein synthesis. It facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome, a critical step in polypeptide chain elongation. The functional importance and conserved nature of EF-Tu make it an attractive target for the development of new antibacterial agents.

A class of antibiotics known as the elfamycins, which includes this compound, kirromycin, pulvomycin, and GE2270A, exert their antibacterial effects by binding to EF-Tu and disrupting its function. These antibiotics, despite their structural diversity, generally operate through one of two primary mechanisms:

  • Stalling the Ribosome: Some antibiotics, like kirromycin and this compound, bind to EF-Tu and lock it in a conformation that remains bound to the ribosome even after GTP hydrolysis. This prevents the accommodation of the aminoacyl-tRNA in the A-site and stalls protein synthesis.

  • Preventing Ternary Complex Formation: Other antibiotics, such as pulvomycin and GE2270A, inhibit the formation of the EF-Tu•GTP•aminoacyl-tRNA ternary complex, thereby preventing the delivery of aminoacyl-tRNA to the ribosome altogether.

This guide focuses on validating the binding of this compound to EF-Tu by comparing its performance against other well-characterized EF-Tu inhibitors.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons can be challenging as data is often generated in different laboratories under varying experimental conditions.

Binding Affinity to E. coli EF-Tu

The dissociation constant (Kd) is a measure of the binding affinity between a ligand (antibiotic) and its target protein (EF-Tu). A lower Kd value indicates a higher binding affinity.

AntibioticBinding Affinity (Kd) to E. coli EF-TuMethodReference
This compound Not explicitly found in searched literature--
Kirromycin 0.25 µMCircular Dichroism
Pulvomycin Increases EF-Tu affinity for GTP 1000-foldNot a direct Kd measurement
GE2270A High affinity (qualitative)-

Note: The value for Kirromycin was calculated from the reported association constant (Ka) of 4 x 106 M-1.

Inhibition of in vitro Protein Synthesis

The half-maximal inhibitory concentration (IC50) represents the concentration of an antibiotic required to inhibit 50% of in vitro protein synthesis. These assays are typically performed using E. coli S30 cell-free extracts.

AntibioticIC50 in E. coli Cell-Free SystemCommentsReference
This compound Active (specific value not found)Sensitive in E. coli extracts
Kirromycin ~0.13 µM (Aurodox, a close analog)In a hybrid S. aureus/E. coli system
Pulvomycin Inhibition demonstratedPrevents ternary complex formation
GE2270A Active (specific value not found)Sensitive in E. coli extracts
Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This compound and its comparators exhibit different activities against Gram-positive and Gram-negative bacteria.

AntibioticE. coli (Gram-)P. aeruginosa (Gram-)S. aureus (Gram+)S. pneumoniae (Gram+)Reference
This compound Active (specific value not found)Not typically activeResistantNot typically active
Kirromycin >128 µg/mL---
Pulvomycin -----
GE2270A Not activeNot active≤0.015 - 0.25 µg/mL0.06 - 2 µg/mL

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of EF-Tu targeting antibiotics and a typical experimental workflow for their characterization.

EF_Tu_Inhibition_Mechanisms cluster_kirromycin Mechanism 1: Ribosome Stalling (this compound, Kirromycin) cluster_pulvomycin Mechanism 2: Inhibition of Ternary Complex Formation (Pulvomycin, GE2270A) EF-Tu-GTP-aa-tRNA EF-Tu-GTP-aa-tRNA Ribosome_Binding_1 Ribosome_Binding_1 EF-Tu-GTP-aa-tRNA->Ribosome_Binding_1 Binds to A-site GTP_Hydrolysis_1 GTP_Hydrolysis_1 Ribosome_Binding_1->GTP_Hydrolysis_1 Codon Recognition EF-Tu-GDP_Stalled EF-Tu-GDP_Stalled GTP_Hydrolysis_1->EF-Tu-GDP_Stalled This compound/Kirromycin prevents release Protein_Synthesis_Blocked_1 Protein_Synthesis_Blocked_1 EF-Tu-GDP_Stalled->Protein_Synthesis_Blocked_1 Blocks next cycle EF-Tu-GTP EF-Tu-GTP Ternary_Complex_Formation Ternary_Complex_Formation EF-Tu-GTP->Ternary_Complex_Formation + aa-tRNA Blocked_Complex_Formation Blocked_Complex_Formation EF-Tu-GTP->Blocked_Complex_Formation Pulvomycin/GE2270A interferes Ribosome_Delivery Ribosome_Delivery Ternary_Complex_Formation->Ribosome_Delivery To A-site Protein_Synthesis_Blocked_2 Protein_Synthesis_Blocked_2 Blocked_Complex_Formation->Protein_Synthesis_Blocked_2 No delivery to ribosome

Caption: Mechanisms of EF-Tu Inhibition by Antibiotics.

Experimental_Workflow Start Start Purify_EF-Tu Purify EF-Tu Protein Start->Purify_EF-Tu MIC_Determination MIC Determination (Antibacterial Spectrum) Start->MIC_Determination Binding_Assay Binding Affinity Assay (e.g., ITC, Filter Binding) Purify_EF-Tu->Binding_Assay In_Vitro_Translation In Vitro Translation Inhibition Assay (IC50) Purify_EF-Tu->In_Vitro_Translation Structural_Analysis Structural Analysis (X-ray Crystallography/Cryo-EM) Purify_EF-Tu->Structural_Analysis Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis In_Vitro_Translation->Data_Analysis MIC_Determination->Data_Analysis Structural_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for Characterizing EF-Tu Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of experimental data. Below are outlines of key experimental protocols used in the characterization of EF-Tu-targeting antibiotics.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters of binding between an antibiotic and EF-Tu, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • Purified EF-Tu is extensively dialyzed against the experimental buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 10% glycerol).

    • The antibiotic is dissolved in the same dialysis buffer to minimize heats of dilution.

    • All solutions are degassed prior to use to prevent bubble formation.

  • ITC Experiment:

    • The sample cell of the ITC instrument is filled with a known concentration of EF-Tu (typically in the low micromolar range).

    • The injection syringe is filled with a 10- to 20-fold higher concentration of the antibiotic.

    • A series of small, precisely measured injections of the antibiotic into the EF-Tu solution are performed at a constant temperature.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data (heat change per injection) is integrated and plotted against the molar ratio of antibiotic to EF-Tu.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the Kd, ΔH, and n.

in vitro Poly(U)-dependent Poly-Phenylalanine (Poly-Phe) Synthesis Inhibition Assay

Objective: To determine the IC50 of an antibiotic for the inhibition of protein synthesis in a controlled, cell-free environment.

Methodology:

  • Preparation of E. coli S30 Extract:

    • E. coli cells are grown to mid-log phase, harvested, and lysed.

    • The lysate is centrifuged at 30,000 x g to remove cell debris, yielding the S30 extract which contains all the necessary components for translation.

  • Reaction Mixture:

    • A reaction mixture is prepared containing the S30 extract, a buffer system, an energy source (ATP, GTP), an amino acid mixture (lacking phenylalanine), a poly(U) mRNA template, and radiolabeled [14C]-phenylalanine-tRNA.

  • Inhibition Assay:

    • The reaction mixture is aliquoted into tubes containing serial dilutions of the antibiotic.

    • The reactions are incubated at 37°C to allow for poly-Phe synthesis.

  • Quantification:

    • The reactions are stopped by the addition of a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized, radiolabeled poly-Phe chains.

    • The precipitate is collected on a filter, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition is calculated for each antibiotic concentration relative to a no-antibiotic control.

    • The IC50 value is determined by plotting the percentage of inhibition against the antibiotic concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterial strain.

Methodology:

  • Preparation of Antibiotic Dilutions:

    • Serial two-fold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the bacterial suspension.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).

X-ray Crystallography of EF-Tu-Antibiotic Complex

Objective: To determine the three-dimensional structure of the EF-Tu-antibiotic complex to visualize the binding site and interactions at an atomic level.

Methodology:

  • Complex Formation and Crystallization:

    • Purified EF-Tu is incubated with a molar excess of the antibiotic and a non-hydrolyzable GTP analog (e.g., GDPNP) to form a stable complex.

    • The complex is purified to remove unbound components.

    • Crystallization trials are performed by screening a wide range of conditions (e.g., precipitants, pH, temperature) using techniques like vapor diffusion.

  • Data Collection:

    • Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

    • The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the electron density map of the crystal.

    • The known amino acid sequence of EF-Tu is fitted into the electron density map, and the structure of the bound antibiotic is built.

    • The entire model is refined to achieve the best possible fit to the experimental data.

Conclusion

Comparative Analysis of Antibacterial Activity of Efrotomycin and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of Efrotomycin and its congeners, a class of antibiotics known as elfamycins. These compounds are notable for their unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery. While new congeners of this compound have been recently identified, their specific antibacterial activity data has not yet been reported in the available scientific literature. This guide, therefore, focuses on the available quantitative data for this compound and other well-characterized elfamycins to provide a valuable comparative resource.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of this compound and its congeners is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC values for this compound and other selected elfamycins against various bacterial strains.

AntibioticBacteriumMIC (µg/mL)Reference
This compound Clostridium difficile (98 isolates)MIC₅₀: 0.125, MIC₉₀: 0.25[1]
Kirromycin Bacillus subtilis0.2[2]
Staphylococcus aureus>128[2]
Streptococcus pneumoniae0.1[2]
Escherichia coli64[2]
Haemophilus influenzae1[2]
Enacyloxin IIa Bacillus subtilis0.1[2]
Staphylococcus aureus0.78[2]
Streptococcus pneumoniae0.39[2]
Escherichia coli3.12[2]
Haemophilus influenzae1.56[2]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. The antibacterial spectrum of this compound is known to be narrow, with the most potent activity observed against genera such as Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium.[3]

Experimental Protocols: Determining Antibacterial Activity

The standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution method.

Principle:

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium. The lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a defined incubation period is recorded as the MIC.

Detailed Methodology:

  • Preparation of Antibiotic Stock Solutions: A stock solution of the this compound congener is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A series of twofold dilutions of the antibiotic stock solution is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the microtiter plate. Each well will contain a final volume of 100 µL. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Preparation of Bacterial Inoculum: The bacterial strain to be tested is grown on an appropriate agar medium overnight. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL and the desired final antibiotic concentrations. The plates are then incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).

  • Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualization: Mechanism of Action

This compound and its congeners inhibit bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu). The following diagram illustrates the signaling pathway of this mechanism.

Efrotomycin_Mechanism cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound Aminoacyl-tRNA Aminoacyl-tRNA Ternary_Complex Aminoacyl-tRNA-EF-Tu-GTP Ternary Complex Aminoacyl-tRNA->Ternary_Complex binds EF-Tu_GTP EF-Tu-GTP EF-Tu_GTP->Ternary_Complex binds Blocked_Ribosome Stalled Ribosome-EF-Tu-GDP Complex EF-Tu_GTP->Blocked_Ribosome Prevents dissociation from ribosome after GTP hydrolysis Ribosome Ribosome Ternary_Complex->Ribosome delivers to A-site EF-Tu_GDP EF-Tu-GDP Ribosome->EF-Tu_GDP GTP Hydrolysis Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation EF-Tu_GDP->EF-Tu_GTP GDP/GTP Exchange (via EF-Ts) This compound This compound This compound->EF-Tu_GTP Binds to Inhibition Inhibition Blocked_Ribosome->Inhibition Inhibition of Protein Synthesis

Caption: Mechanism of action of this compound.

The following diagram illustrates a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound congeners.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution & Inoculation cluster_incubation_reading Incubation & Analysis A Prepare this compound Congener Stock Solution D Perform 2-fold serial dilutions of antibiotic in broth A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate wells with standardized bacterial suspension B->E C Prepare 96-well Microtiter Plate C->D D->E F Incubate at 37°C for 16-20 hours E->F G Visually inspect for turbidity F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Experimental workflow for MIC determination.

References

Lack of Cross-Resistance Observed Between Efrotomycin and Key Antibacterial Agents in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates a lack of cross-resistance between the investigational antibiotic efrotomycin and a panel of 15 other antibacterial compounds. Studies have shown that even when resistance to this compound is induced in clinical isolates through serial passage, it does not lead to a corresponding increase in resistance to other classes of antibiotics. This suggests that the mechanism of action for this compound is distinct from that of many currently used antibiotics, making it a potentially valuable agent in the fight against multidrug-resistant pathogens.

This compound, a glycoside antibiotic, has demonstrated primary activity against Gram-positive bacteria.[1] Its unique mechanism of action, the inhibition of protein biosynthesis through binding to elongation factor Tu (EF-Tu), is a key factor in its limited cross-resistance profile. Elongation factor Tu is an essential protein in bacterial protein synthesis, responsible for bringing aminoacyl-tRNA to the ribosome. By binding to EF-Tu, this compound stalls this process, ultimately leading to bacterial cell death.

Comparative Susceptibility Data

Furthermore, in a crucial component of the study, nine selected isolates had their this compound MICs intentionally increased by 16- to over 100-fold through serial passage in the presence of subinhibitory concentrations of the drug. Subsequent testing of these this compound-resistant strains revealed no increase in resistance to the other 15 antibacterial agents, reinforcing the finding of no cross-resistance.[1]

Parameter Observation Reference
Cross-Resistance No evidence of cross-resistance was observed between this compound and 12-15 other antibacterial compounds.[1]
Induced Resistance Experimentally induced resistance to this compound (16- to >100-fold increase in MIC) did not result in increased resistance to 15 other antibacterial agents.[1]
Plasmid Transfer Subinhibitory concentrations of this compound did not affect the conjugative transfer of antibacterial-resistance plasmids in Escherichia coli.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-resistance studies of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental method for assessing antimicrobial susceptibility. The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator antibiotics are prepared at known concentrations. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations for testing.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates to obtain fresh colonies. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculation and Incubation: A standardized volume of the prepared bacterial inoculum is added to each well of a 96-well microdilution plate containing the various concentrations of the antimicrobial agents. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Induction of Antibiotic Resistance (Serial Passage Method)

To investigate the potential for resistance development and to create resistant strains for cross-resistance studies, a serial passage method is employed.

  • Initial MIC Determination: The baseline MIC of this compound for the selected bacterial isolate is determined using the broth microdilution method as described above.

  • Serial Passages: The bacteria are then cultured in a series of tubes containing increasing concentrations of this compound, starting from a sub-inhibitory concentration (e.g., 0.5x MIC). The tube with the highest concentration of the antibiotic that still shows bacterial growth is used to inoculate the next series of tubes with even higher concentrations.

  • Repetitive Culturing: This process of transferring the bacterial culture to progressively higher concentrations of the antibiotic is repeated for a number of passages. This selective pressure encourages the growth of mutants with reduced susceptibility to the drug.

  • Confirmation of Resistance: After a predetermined number of passages, the MIC of this compound for the passaged strain is redetermined to confirm that a stable increase in resistance has been achieved.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in this compound's action and the assessment of cross-resistance, the following diagrams have been generated.

Efrotomycin_Mechanism_of_Action cluster_protein_synthesis Bacterial Protein Synthesis Ribosome Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Elongation mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome Delivers to A-site EFTu Elongation Factor Tu (EF-Tu) EFTu->tRNA Binds Inhibition Inhibition of Protein Synthesis This compound This compound This compound->EFTu Binds to and inhibits

Caption: Mechanism of action of this compound.

Cross_Resistance_Workflow cluster_initial Phase 1: Baseline Susceptibility cluster_induction Phase 2: Induction of Resistance cluster_final Phase 3: Cross-Resistance Assessment cluster_analysis Phase 4: Data Analysis Isolate Clinical Isolate MIC1 Determine MIC of this compound (Broth Microdilution) Isolate->MIC1 MIC_Comp Determine MIC of Comparator Antibiotics (Broth Microdilution / Disk Diffusion) Isolate->MIC_Comp Serial_Passage Serial Passage of Isolate in sub-MIC of this compound MIC1->Serial_Passage Compare Compare MICs of Comparator Antibiotics between Baseline and Resistant Strain MIC_Comp->Compare Resistant_Strain This compound-Resistant Strain Serial_Passage->Resistant_Strain MIC2 Re-determine MIC of this compound (Confirms Resistance) Resistant_Strain->MIC2 MIC_Comp2 Determine MIC of Comparator Antibiotics for Resistant Strain Resistant_Strain->MIC_Comp2 MIC_Comp2->Compare Conclusion Conclusion on Cross-Resistance Compare->Conclusion

Caption: Experimental workflow for cross-resistance studies.

References

A Comparative Analysis of the Oral Bioavailability of Efrotomycin, X-5108, and Mocimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the oral bioavailability of three related elfamycin antibiotics: Efrotomycin, X-5108, and mocimycin. While quantitative pharmacokinetic data for these older antibiotics are limited in publicly accessible literature, this document synthesizes available qualitative and comparative information to guide research and development efforts.

Executive Summary

This compound consistently demonstrates superior oral activity compared to its structural analogs, X-5108 and mocimycin. Following oral administration, this compound achieves high concentrations in the bloodstream, suggesting efficient absorption from the gastrointestinal tract. In contrast, X-5108 and mocimycin are noted to have comparatively poorer oral activity. All three antibiotics share a common mechanism of action, inhibiting bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu).

Comparative Data on Oral Bioavailability

CompoundOral Bioavailability (Qualitative)Supporting Observations
This compound Good to HighBlood levels are reported to rise rapidly to high concentrations after oral dosing.[1] It is described as being as active by oral administration as by the subcutaneous route.[1]
X-5108 Lower than this compoundThe oral activity of this compound is explicitly stated as an advantage over X-5108.[1]
Mocimycin (Aurodox) Lower than this compoundMocimycin (also known as Aurodox) is grouped with X-5108 as having less oral activity than this compound.[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, X-5108, and mocimycin belong to the elfamycin class of antibiotics and share a common mechanism of action: the inhibition of bacterial protein synthesis through the targeting of Elongation Factor Tu (EF-Tu).[2][3][4] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation.

These antibiotics bind to EF-Tu, inducing a conformational change that locks the EF-Tu•GDP complex onto the ribosome.[2][4] This prevents the release of EF-Tu, thereby stalling the ribosome and halting the elongation of the polypeptide chain, which ultimately leads to bacterial cell death.

Mechanism_of_Action cluster_0 Bacterial Ribosome cluster_1 Elongation Cycle Ribosome Ribosome (70S) A_site A-site P_site P-site E_site E-site EF_Tu_GTP_aa_tRNA EF-Tu•GTP•aa-tRNA (Ternary Complex) Codon_Recognition Codon Recognition at A-site EF_Tu_GTP_aa_tRNA->Codon_Recognition Delivers aa-tRNA GTP_Hydrolysis GTP Hydrolysis Codon_Recognition->GTP_Hydrolysis EF_Tu_GDP EF-Tu•GDP GTP_Hydrolysis->EF_Tu_GDP Releases aa-tRNA Peptide_Bond Peptide Bond Formation EF_Tu_GDP->Peptide_Bond EF-Tu dissociates Translocation Translocation Peptide_Bond->Translocation Translocation->Codon_Recognition Cycle continues Antibiotic This compound / X-5108 / Mocimycin Antibiotic->EF_Tu_GDP Binds and traps on ribosome

Mechanism of action of elfamycin antibiotics.

Experimental Protocols

While specific, detailed protocols for the oral bioavailability studies of these particular antibiotics are not available in recent literature, a general methodology for determining the oral bioavailability of an antibiotic in a rodent model can be described.

Objective: To determine the absolute oral bioavailability (F%) of an antibiotic in rats.

Materials:

  • Test antibiotic (e.g., this compound)

  • Male Sprague-Dawley rats (200-250g)

  • Vehicle for oral and intravenous administration (e.g., polyethylene glycol, saline)

  • Oral gavage needles

  • Catheters for blood collection (e.g., jugular vein cannulation)

  • Analytical equipment for drug quantification in plasma (e.g., HPLC-MS/MS)

Procedure:

  • Animal Preparation: Healthy, fasted rats are divided into two groups: intravenous (IV) administration and oral (PO) administration.

  • Dosing:

    • The IV group receives a single bolus injection of the antibiotic at a predetermined dose (e.g., 5 mg/kg) via the tail vein.

    • The PO group receives a single dose of the antibiotic (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the antibiotic in the plasma samples is quantified using a validated analytical method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the following formula:

    F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100

Experimental_Workflow Start Start: Animal Acclimatization and Fasting Grouping Divide into IV and PO Groups Start->Grouping Dosing_IV Intravenous (IV) Administration Grouping->Dosing_IV Dosing_PO Oral (PO) Administration (Gavage) Grouping->Dosing_PO Blood_Sampling Serial Blood Sampling (Timed Intervals) Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Analysis Drug Concentration Analysis (e.g., HPLC-MS/MS) Plasma_Separation->Analysis PK_Analysis Pharmacokinetic Analysis (Calculate AUC) Analysis->PK_Analysis Calculation Calculate Absolute Bioavailability (F%) PK_Analysis->Calculation End End: Comparative Assessment Calculation->End

General workflow for an in vivo oral bioavailability study.

Conclusion

Based on the available evidence, this compound exhibits superior oral absorption characteristics compared to X-5108 and mocimycin. While quantitative data is lacking, the qualitative descriptions of its in vivo activity provide a strong basis for its consideration as a more orally bioavailable compound within this antibiotic family. All three compounds function through a well-defined mechanism of inhibiting bacterial protein synthesis by targeting EF-Tu. For definitive quantitative comparison, further head-to-head pharmacokinetic studies following standardized protocols would be required.

References

Assessing the Specificity of Efrotomycin's Inhibition of Protein Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of efrotomycin's performance as a protein synthesis inhibitor against other well-characterized antibiotics. The data presented herein is intended to assist researchers in assessing the specificity and potential applications of this compound in drug development and related scientific fields.

Introduction to this compound and Protein Synthesis Inhibition

This compound is a member of the elfamycin family of antibiotics, known for its potent inhibitory activity against bacterial protein synthesis. Its primary mechanism of action involves the specific targeting of Elongation Factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, this compound stalls this delivery process, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

The specificity of an antibiotic is a critical parameter in drug development, as it determines its therapeutic window and potential for off-target effects. This guide compares this compound with other protein synthesis inhibitors that target different components of the translational machinery, providing a comprehensive overview of their relative potencies and specificities.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of this compound and selected comparator antibiotics. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the antibiotic required to inhibit the visible growth of a specific bacterial strain, while IC50 values represent the concentration required to inhibit protein synthesis in a cell-free system by 50%.

AntibioticTargetOrganism/SystemMIC (µg/mL)IC50 (µM)References
This compound EF-TuClostridium difficile0.125 - 0.25-[1]
Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, CorynebacteriumActive (specific values not consistently reported)-[2]
Kirromycin EF-TuGeneral bacterial protein synthesis--[3][4][5]
MDL 62,879 (GE2270 A) EF-TuStaphylococci (MIC90)≤ 0.13-[6][7]
Enterococci (MIC90)≤ 0.13-[6][7]
E. coli cell-free system-~0.05[8]
Tetracycline 30S Ribosomal Subunit (A-site)E. coliVaries by strain~1[9]
Erythromycin 50S Ribosomal Subunit (Exit Tunnel)Haemophilus influenzaeVaries by strain1.5[9]

Note: IC50 and MIC values can vary significantly depending on the specific bacterial strain, cell-free system components, and experimental conditions. The data presented here are for comparative purposes. Dashes indicate where specific, consistent values were not available in the reviewed literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antibiotic against a specific bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Antibiotic stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solution in MHB across the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (MHB, no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

In Vitro Protein Synthesis Inhibition Assay (Prokaryotic vs. Eukaryotic Specificity)

This assay assesses the inhibitory effect of a compound on protein synthesis in both bacterial (prokaryotic) and mammalian (eukaryotic) cell-free systems to determine its specificity.

Materials:

  • E. coli S30 cell-free extract system (prokaryotic)

  • Rabbit reticulocyte lysate or HeLa cell lysate cell-free system (eukaryotic)

  • Luciferase T7 control DNA template

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

  • Antibiotic stock solutions

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: For each system (prokaryotic and eukaryotic), prepare reaction mixtures containing the cell-free extract, amino acid mixture, and the DNA template.

  • Antibiotic Addition: Add varying concentrations of the test antibiotic (e.g., this compound) and control antibiotics to the reaction mixtures. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at the optimal temperature for each system (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte) for a set time (e.g., 60 minutes).

  • Protein Precipitation: Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Filtration: Collect the precipitated protein by vacuum filtration through glass fiber filters. Wash the filters with TCA to remove unincorporated radiolabeled amino acids.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each antibiotic concentration compared to the no-antibiotic control. Determine the IC50 value for each antibiotic in both the prokaryotic and eukaryotic systems. A significantly higher IC50 in the eukaryotic system indicates prokaryotic specificity.

Filter Binding Assay for this compound-EF-Tu Interaction

This assay directly measures the binding of a radiolabeled antibiotic to its target protein, in this case, this compound to EF-Tu.

Materials:

  • Purified bacterial EF-Tu

  • Radiolabeled this compound (e.g., [3H]-efrotomycin)

  • Non-radiolabeled this compound

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • Nitrocellulose filters (0.45 µm)

  • Vacuum filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Binding Reaction: In a series of tubes, incubate a constant amount of purified EF-Tu with increasing concentrations of radiolabeled this compound. To determine non-specific binding, include a set of tubes with a high concentration of non-radiolabeled this compound in addition to the radiolabeled ligand.

  • Equilibration: Allow the binding reactions to reach equilibrium by incubating at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Filtration: Rapidly filter the contents of each tube through a nitrocellulose filter under vacuum. The protein and any bound radiolabeled ligand will be retained on the filter, while unbound ligand will pass through.

  • Washing: Quickly wash the filters with cold binding buffer to remove any non-specifically bound radiolabeled ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radiolabeled this compound concentration to determine the binding affinity (Kd).

Visualizing Mechanisms and Workflows

protein_synthesis_inhibition cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination cluster_inhibitors Inhibitors i_mrna mRNA i_complex 70S Initiation Complex i_mrna->i_complex i_30s 30S Subunit i_30s->i_complex i_50s 50S Subunit i_50s->i_complex i_fmet fMet-tRNA i_fmet->i_complex e_ribosome Ribosome A-site i_complex->e_ribosome Proceeds to Elongation e_eftu EF-Tu-GTP-aa-tRNA e_eftu->e_ribosome e_peptide Peptide Bond Formation e_ribosome->e_peptide e_translocation Translocation e_peptide->e_translocation e_translocation->e_ribosome Next Codon t_stop Stop Codon e_translocation->t_stop Reaches Stop Codon t_release Release Factors t_stop->t_release t_polypeptide Polypeptide Release t_release->t_polypeptide This compound This compound / Kirromycin / MDL 62,879 This compound->e_eftu Inhibits tetracycline Tetracycline tetracycline->e_ribosome Blocks A-site erythromycin Erythromycin erythromycin->e_translocation Blocks Exit Tunnel

Caption: Mechanism of protein synthesis and points of inhibition.

experimental_workflow cluster_mic MIC Determination cluster_specificity Specificity Assay cluster_binding Filter Binding Assay mic_start Prepare Antibiotic Dilutions mic_inoculate Inoculate with Bacteria mic_start->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_read Read MIC Value mic_incubate->mic_read spec_setup Set up Prokaryotic & Eukaryotic Cell-Free Systems mic_read->spec_setup Inform Concentration Range spec_add Add Antibiotic Concentrations spec_setup->spec_add spec_incubate Incubate & Precipitate Protein spec_add->spec_incubate spec_quantify Quantify Protein Synthesis spec_incubate->spec_quantify spec_ic50 Determine IC50 Values spec_quantify->spec_ic50 bind_setup Incubate Radiolabeled Antibiotic with Target Protein (EF-Tu) spec_ic50->bind_setup Confirm Direct Interaction bind_filter Filter to Separate Bound and Unbound Ligand bind_setup->bind_filter bind_quantify Quantify Radioactivity bind_filter->bind_quantify bind_kd Determine Binding Affinity (Kd) bind_quantify->bind_kd

Caption: Experimental workflow for assessing inhibitor specificity.

Conclusion

This compound demonstrates potent and specific inhibition of bacterial protein synthesis by targeting EF-Tu. Its activity profile, as indicated by available MIC data, suggests a strong efficacy against a range of pathogenic bacteria. To fully elucidate its therapeutic potential, further studies are warranted to determine its IC50 values in standardized cell-free systems and to expand the scope of its MIC testing against a broader panel of clinically relevant bacteria. The experimental protocols and comparative data provided in this guide offer a framework for such investigations, enabling a comprehensive assessment of this compound's specificity and its promise as a lead compound in antibiotic development.

References

Safety Operating Guide

Personal protective equipment for handling Efrotomycin

Author: BenchChem Technical Support Team. Date: November 2025

Efrotomycin is an antibiotic that requires careful handling to minimize exposure and ensure a safe laboratory environment. The following procedural guidance is designed to be a primary resource for operational and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityMinimum PPE RecommendationEnhanced Precautions (Based on Risk Assessment)
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Lab Coat- ANSI Z87.1-rated Safety Glasses with Side Shields- N95 Respirator- Chemical Splash Goggles- Face Shield- Disposable Gown- Use of a Ventilated Enclosure (e.g., Fume Hood)
Preparing Solutions (Liquid Form) - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles- Face Shield- Disposable Gown- Work within a Chemical Fume Hood
Administering to Cell Cultures or Animals - Nitrile Gloves- Lab Coat- Safety Glasses- Chemical Splash Goggles- Disposable Gown
Cleaning and Decontamination - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles- Face Shield- Disposable Gown
Waste Disposal - Double Nitrile Gloves- Lab Coat- Safety Glasses- Chemical Splash Goggles- Disposable Gown

Experimental Protocol for Handling this compound

This protocol outlines a step-by-step methodology for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
  • Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, tubes, solvents, and waste containers, before starting work.
  • PPE Donning: Put on all required PPE as outlined in the table above. Ensure gloves are compatible with the solvents being used.

2. Handling and Solution Preparation:

  • Weighing: If working with solid this compound, carefully weigh the desired amount in a ventilated enclosure to minimize inhalation of any dust particles.
  • Dissolving: Add the solvent to the solid this compound in a stable container. Cap and mix gently to dissolve. Avoid splashing.
  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and your initials.

3. Administration and Use:

  • Cell Culture: When adding this compound solutions to cell cultures, use sterile techniques within a biological safety cabinet.
  • Animal Studies: For in vivo studies, follow all approved animal handling protocols. Ensure proper containment and be mindful of potential exposure from animal waste.

4. Decontamination and Cleaning:

  • Surface Decontamination: After each use, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.
  • Equipment Cleaning: Clean all non-disposable equipment that came into contact with this compound according to standard laboratory procedures.

5. Waste Disposal:

  • Segregation: Segregate all this compound-contaminated waste (gloves, tubes, pipette tips, etc.) into a designated hazardous waste container.
  • Labeling: Label the hazardous waste container clearly as "this compound Waste" and include the date.
  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this compound waste in the regular trash or down the drain.

Visual Workflow for PPE Selection and Disposal

The following diagram illustrates the logical workflow for the selection, use, and disposal of PPE when handling this compound.

PPE_Workflow start Start: Handling this compound risk_assessment 1. Conduct Risk Assessment (Quantity, Concentration, Procedure) start->risk_assessment select_ppe 2. Select Appropriate PPE (Refer to Table) risk_assessment->select_ppe don_ppe 3. Don PPE Correctly select_ppe->don_ppe conduct_work 4. Perform Laboratory Work don_ppe->conduct_work decontaminate 5. Decontaminate Work Area & Equipment conduct_work->decontaminate doff_ppe 6. Doff PPE in Correct Order decontaminate->doff_ppe dispose_waste 7. Dispose of Contaminated PPE in Hazardous Waste doff_ppe->dispose_waste end End dispose_waste->end

Caption: PPE workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.